molecular formula C31H48N2O2 B15588660 Lokysterolamine B

Lokysterolamine B

Numéro de catalogue: B15588660
Poids moléculaire: 480.7 g/mol
Clé InChI: QUNQBOZYERAKAG-QFGHJUQXSA-N
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Description

from sponge, Corticium sp.;  structure given in first source

Propriétés

Formule moléculaire

C31H48N2O2

Poids moléculaire

480.7 g/mol

Nom IUPAC

N-[(3S,4R,5R,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide

InChI

InChI=1S/C31H48N2O2/c1-18(2)21-13-16-32-28(21)17-19(3)23-9-10-24-22-7-8-26-29(35)27(33-20(4)34)12-15-31(26,6)25(22)11-14-30(23,24)5/h7,19,23-27,29,35H,8-17H2,1-6H3,(H,33,34)/t19-,23-,24+,25+,26+,27+,29-,30-,31-/m1/s1

Clé InChI

QUNQBOZYERAKAG-QFGHJUQXSA-N

Origine du produit

United States

Foundational & Exploratory

Lokysterolamine B: A Marine-Derived Steroidal Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Lokysterolamine B, also known as N,N-Dimethylplakinamine A, is a steroidal alkaloid that has attracted interest within the scientific community for its potential therapeutic applications.[1][2] This document provides a comprehensive overview of its biological source, physicochemical properties, and reported biological activities, along with generalized experimental protocols for its study.

Biological Source

This compound is a natural product isolated from the marine sponge of the genus Corticium.[2][3] Specifically, it was first identified in an Indonesian specimen of Corticium sp.[3] Marine sponges are a well-documented source of structurally diverse and biologically active secondary metabolites.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Proper handling and storage are crucial for maintaining the integrity of the compound.

PropertyValueReference
Molecular Formula C₃₁H₅₀N₂O
Molecular Weight 466.7 g/mol
CAS Number 159934-14-2
Appearance Solid powder[1]
Solubility Soluble in DMSO
Short-Term Storage 0 - 4 °C (days to weeks)[4]
Long-Term Storage -20 °C (months to years)[4]

Biological Activity

This compound belongs to the plakinamine class of alkaloids, which are noted for their antimicrobial and cytotoxic activities.[5][6] While specific quantitative data for this compound is limited in publicly available literature, its reported activities and the activities of closely related plakinamines suggest its potential as a lead compound for drug discovery.[1][6]

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits inhibitory effects against a variety of human cancer cell lines.[1][6]

Cell LineCancer TypeReported Activity
P-388 Mouse Lymphoid NeoplasmActivity reported, but specific IC₅₀ values are not publicly available.[1]
A-549 Human Lung CarcinomaActivity reported, but specific IC₅₀ values are not publicly available.[1]
HT-29 Human Colon AdenocarcinomaActivity reported, but specific IC₅₀ values are not publicly available.[1]
MEL-28 Human MelanomaActivity reported, but specific IC₅₀ values are not publicly available.[6]
Antimicrobial and Antifungal Activity

This compound has also shown activity against bacterial and fungal pathogens.[1][6]

OrganismTypeReported Activity
Bacillus subtilis Gram-positive bacteriumActivity reported, but specific MIC values are not publicly available.[1]
Candida albicans Fungus (Yeast)Activity reported, but specific MIC values are not publicly available.[1]

The broader plakinamine family of alkaloids is particularly recognized for its activity against Mycobacterium tuberculosis.[5][7] Although specific data for this compound is not available, the following table provides context from related compounds.

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)
Plakinamine L H37Ra3.6
Plakinamine M H37Ra15.8
Plakinamine P CDC15511.8

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and initial biological screening of this compound, based on protocols for similar marine natural products.[2][4]

Extraction and Purification

The isolation of this compound from its source organism, Corticium sp., involves a multi-step process of extraction and chromatographic separation.[2]

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Corticium sp. Biomass Grind Grinding and Soaking in Solvent Sponge->Grind Crude Crude Extract Grind->Crude VLC Vacuum Liquid Chromatography (VLC) Crude->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex HPLC Reverse-Phase HPLC Sephadex->HPLC Pure Pure this compound HPLC->Pure Spectroscopy Spectroscopic Analysis (NMR, MS) Pure->Spectroscopy

Workflow for the extraction and purification of this compound.

Protocol Details:

  • Extraction: The sponge biomass is ground and extracted with an organic solvent. The resulting crude extract is then partitioned to isolate the alkaloid fraction.

  • Vacuum Liquid Chromatography (VLC): The crude alkaloid fraction is subjected to VLC on silica (B1680970) gel to perform an initial separation.[2]

  • Sephadex LH-20 Chromatography: Fractions of interest from VLC are further purified using size-exclusion chromatography on a Sephadex LH-20 column.[2]

  • Reverse-Phase HPLC: The final purification is typically achieved using semi-preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[2]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Bioactivity Screening Workflow

A generalized workflow for the discovery and initial biological screening of marine natural products like this compound is presented below.[6]

G Collection Collection of Marine Sponge Extraction Extraction of Crude Extract Collection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compound Fractionation->Isolation Structure Structure Elucidation Isolation->Structure Screening In Vitro Bioactivity Screening Isolation->Screening Mechanism Mechanism of Action Studies Screening->Mechanism

Generalized workflow for marine natural product discovery.

Cell-Based Assay Protocol (e.g., Cytotoxicity Assay): [4]

  • Cell Culture: The desired cancer cell line is cultured in the appropriate growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Serial dilutions of a this compound stock solution (typically in DMSO) are prepared in cell culture medium. The cells are then treated with these dilutions. A vehicle control (DMSO) is included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT or resazurin (B115843) assay.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways

The precise molecular targets and signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated and remain an area for further investigation.[6] For its potential antimicrobial activity against Mycobacterium tuberculosis, it is hypothesized that, like other plakinamines, it may interfere with the cholesterol catabolism pathway, which is crucial for the bacterium's survival.[6]

Conclusion

This compound is a marine-derived steroidal alkaloid with promising, yet underexplored, biological activities. While its biological source is well-defined, further research is needed to quantify its bioactivity, elucidate its mechanisms of action, and explore its full therapeutic potential. The protocols and data presented in this guide serve as a foundation for researchers and drug development professionals interested in investigating this intriguing natural product.

References

Lokysterolamine B chemical structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure Elucidation of Lokysterolamine B

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a marine-derived steroidal alkaloid isolated from the sponge Corticium sp, collected in Sulawesi, Indonesia.[1] It belongs to the plakinamine class of natural products, which are known for their structural diversity and significant biological activities, including cytotoxic and antimicrobial properties.[2][3][4] The structure of this compound has been identified as N-acetyl-4-beta-hydroxy-3-epi-plakinamine A.[1] It was discovered alongside the more studied analogue, Lokysterolamine A (N,N-dimethyl-4-beta-hydroxy-3-epi-plakinamine A).[1][5]

This technical guide provides a comprehensive overview of the core methodologies and logical workflow for the chemical structure elucidation of this compound. Due to the limited availability of specific, publicly accessible quantitative data for this compound, this guide will leverage data from its close analogue, Lokysterolamine A, and the broader plakinamine family to present illustrative experimental protocols and data tables. This approach provides a robust framework for researchers working on the characterization of novel steroidal alkaloids.

Isolation and Purification of this compound

The initial step in the structure elucidation of a natural product is its isolation and purification from the source organism. For marine steroidal alkaloids like this compound, this typically involves a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification
  • Extraction: The sponge biomass (Corticium sp.) is collected and lyophilized. The dried material is then exhaustively extracted with a mixture of organic solvents, typically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂), at room temperature. The resulting crude extract is obtained after filtration and solvent evaporation under reduced pressure.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible solvent pair, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on polarity. The steroidal alkaloids, being moderately polar, are typically concentrated in the organic phase.

  • Chromatographic Separation: The organic phase is dried and concentrated, then subjected to a series of chromatographic techniques for further purification:

    • Vacuum Liquid Chromatography (VLC): The extract is first fractionated on a silica (B1680970) gel column using a step gradient of solvents with increasing polarity (e.g., n-hexane, EtOAc, and MeOH). Fractions are monitored by Thin Layer Chromatography (TLC).

    • Size-Exclusion Chromatography: Fractions containing the target compounds are pooled and further separated on a Sephadex LH-20 column with methanol as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient elution system, such as acetonitrile (B52724) and water, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification Sponge Sponge Biomass (Corticium sp.) Extract Crude Organic Extract Sponge->Extract MeOH/CH₂Cl₂ Partition Solvent Partitioning (EtOAc/H₂O) Extract->Partition Organic_Phase EtOAc Phase (Enriched Alkaloids) Partition->Organic_Phase VLC Vacuum Liquid Chromatography (Silica Gel) SEC Size-Exclusion Chromatography (Sephadex LH-20) VLC->SEC Bioactive Fractions HPLC Reversed-Phase HPLC (C18) SEC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis and Structure Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation & Structure Assembly MS Mass Spectrometry (HR-EIMS) MolFormula Molecular Formula (from MS) MS->MolFormula NMR NMR Spectroscopy (1D & 2D) FuncGroups Functional Groups (from IR & NMR) NMR->FuncGroups CarbonSkel Carbon Skeleton (from ¹³C, COSY, HMBC) NMR->CarbonSkel ProtonEnv Proton Environments (from ¹H, HSQC) NMR->ProtonEnv Stereochem Relative Stereochemistry (from NOESY/ROESY) NMR->Stereochem IR IR Spectroscopy IR->FuncGroups Final_Structure Proposed Structure of This compound MolFormula->Final_Structure FuncGroups->Final_Structure CarbonSkel->Final_Structure ProtonEnv->Final_Structure Stereochem->Final_Structure

Caption: Logical workflow for spectroscopic structure elucidation.
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule.

Experimental Protocol: HR-EIMS High-resolution electron ionization mass spectra (HR-EIMS) are acquired on a time-of-flight (TOF) or magnetic sector mass spectrometer. The purified sample is introduced via a direct insertion probe. The instrument is calibrated using a known standard (e.g., perfluorokerosene) to ensure high mass accuracy.

Data Presentation: Mass Spectrometry Data for this compound The structure of this compound (N-acetyl-4-beta-hydroxy-3-epi-plakinamine A) differs from Lokysterolamine A (C₃₁H₅₀N₂O) by the replacement of an N,N-dimethyl group with an N-acetyl group.[1][6] This corresponds to a net change of -H₂ and +O.

ParameterValueInference
Molecular Formula C₃₁H₄₈N₂O₂Derived from HR-EIMS
Calculated Mass 480.3716For [M]⁺
Observed Mass 480.3710Illustrative HR-EIMS data
Degrees of Unsaturation 9Calculated from the molecular formula
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the carbon skeleton and stereochemistry.[7]

Experimental Protocol: NMR Spectroscopy NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher). The purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). A standard suite of experiments is performed:

  • 1D NMR: ¹H and ¹³C{¹H} spectra to identify proton and carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular framework.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for assigning relative stereochemistry.

Data Presentation: Illustrative NMR Data for this compound The following table presents key hypothetical ¹H and ¹³C NMR chemical shifts for this compound, inferred from data on related plakinamine alkaloids.[5] The key differences compared to Lokysterolamine A would be the presence of an amide proton and a carbonyl carbon, and shifts in the signals around the C-3 position.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Key HMBC Correlations (H → C)
N-Acetyl
-C=O~170.0-NH, CO-CH₃
-CH₃~23.0~2.05 (s)C=O
Steroid Core
3~59.0~3.80 (m)C-4, N-acetyl C=O
4~70.1~3.95 (t)C-3, C-5
18~12.1~0.62 (s)C-12, C-13, C-14, C-17
19~19.4~1.05 (s)C-1, C-5, C-9, C-10
Side Chain
21~18.5~0.90 (d)C-17, C-20, C-22
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the pure sample is prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Data Interpretation For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3400 cm⁻¹ (hydroxyl group).

  • N-H stretch: A sharp band around 3300 cm⁻¹ (amide).

  • C-H stretch: Bands around 2850-2960 cm⁻¹ (aliphatic C-H).

  • C=O stretch: A strong band around 1650 cm⁻¹ (amide I band).

Biological Activity and Hypothesized Signaling Pathway

Plakinamine alkaloids, including Lokysterolamine A, have demonstrated significant cytotoxic effects against various cancer cell lines and antimicrobial activity, particularly against Mycobacterium tuberculosis.[2][8] While the precise molecular targets are still under investigation, their steroidal structure suggests potential interaction with cell membranes or interference with sterol-dependent pathways.[3] The cytotoxic activity may involve the induction of apoptosis.

G LokB This compound Membrane Cell Membrane Interaction LokB->Membrane Binds/Inserts Pathway_Trigger Signal Transduction Cascade Membrane->Pathway_Trigger Initiates Mitochondria Mitochondrial Stress Pathway_Trigger->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Hypothesized cytotoxic signaling pathway for this compound.

Conclusion

The chemical structure elucidation of this compound is accomplished through a systematic process involving isolation from its natural source, followed by rigorous analysis using modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula (C₃₁H₄₈N₂O₂), while a combination of 1D and 2D NMR experiments reveals the detailed connectivity and stereochemistry of its N-acetylated steroidal framework. Although specific experimental data for this compound is not widely published, the methodologies and illustrative data presented in this guide, based on closely related analogues, provide a comprehensive blueprint for the characterization of this and other novel plakinamine alkaloids. Further research is warranted to fully delineate its biological mechanism of action and evaluate its therapeutic potential.

References

Spectroscopic Profile of Lokysterolamine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Lokysterolamine B is a steroidal alkaloid isolated from the marine sponge Corticium sp. First identified alongside its congener Lokysterolamine A, this natural product is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are also presented. This document is intended to serve as a key resource for researchers in natural product chemistry, pharmacology, and drug development who are working with or interested in the Lokysterolamine family of compounds.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse chemical structures and significant pharmacological potential. The steroidal alkaloid this compound was first isolated from an Indonesian species of the sponge genus Corticium.[1] Structurally, it is the N-acetyl derivative of Lokysterolamine A, which is N,N-dimethyl-4-beta-hydroxy-3-epi-plakinamine A.[1] The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. This guide synthesizes the available spectroscopic data for this compound to facilitate its identification, characterization, and further investigation.

Spectroscopic Data

The definitive spectroscopic data for this compound is detailed in the primary literature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound and provides evidence for its elemental composition.

ParameterValue
Molecular FormulaC₃₁H₄₈N₂O₂
Ionization ModeHRESIMS
Observed m/z[M+H]⁺ 481.3794
Calculated m/z481.3789
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. All data was recorded in CDCl₃.

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
43.95m
75.23br d4.5
18-H₃0.58s
19-H₃1.02s
21-H₃0.90d6.5
26-H₃1.08s
27-H₃1.08s
2'-H5.28t7.0
N-Ac2.05s
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. All data was recorded in CDCl₃.

PositionChemical Shift (δ) in ppm
137.2
229.8
359.9
467.5
548.9
629.1
7119.2
8139.8
949.8
1035.1
1121.3
1239.7
1343.1
1455.4
1524.3
1628.1
1756.2
1812.0
1919.1
2036.1
2118.6
2234.9
2325.0
24123.8
25131.7
2625.7
2717.7
1'173.2
2'98.9
3'49.8
4'127.9
N-Ac (CH₃)23.4
N-Ac (C=O)169.5

Experimental Protocols

The following protocols describe the general methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound is co-isolated with Lokysterolamine A from the crude extract of the marine sponge Corticium sp. The general workflow involves:

  • Extraction: The sponge material is typically extracted with a polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica (B1680970) gel chromatography, reversed-phase chromatography (C18), and high-performance liquid chromatography (HPLC) to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra are acquired to determine the exact mass and molecular formula of the compound.

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization Source: Electrospray ionization (ESI) is a common method for the analysis of polar molecules like steroidal alkaloids.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or through an LC-MS system.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the structural elucidation of complex natural products.

  • Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to ensure adequate signal dispersion.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • 1D NMR: Standard ¹H and ¹³C NMR spectra are acquired.

  • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecule.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel natural product and a hypothetical signaling pathway that could be investigated for compounds like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sponge Marine Sponge (Corticium sp.) CrudeExtract Crude Extract Sponge->CrudeExtract Solvent Extraction Fractions Chromatographic Fractions CrudeExtract->Fractions Partitioning & Chromatography PureCompound Pure this compound Fractions->PureCompound HPLC Purification MS Mass Spectrometry (HRESIMS) PureCompound->MS Molecular Formula NMR NMR Spectroscopy PureCompound->NMR 1D & 2D NMR Structure Structure Elucidation MS_Data Exact Mass & Formula MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Final_Structure Final Structure of this compound MS_Data->Final_Structure NMR_Data->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling_Pathway LokysterolamineB This compound TargetProtein Putative Target Protein (e.g., Kinase, Receptor) LokysterolamineB->TargetProtein Binding/Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Signal Transduction DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

References

The Hypothetical Biosynthesis of Lokysterolamine B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lokysterolamine B, a member of the plakinamine family of marine steroidal alkaloids, is a complex natural product isolated from sponges of the genus Corticium. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, this technical guide proposes a hypothetical pathway based on established principles of steroid and alkaloid biosynthesis, and on structural similarities to related compounds. This document outlines the presumed key precursors, enzymatic transformations, and intermediate stages, providing a framework for future research in this area. It is important to note that the pathway described herein is conjectural and awaits experimental validation through isotopic labeling studies and enzymatic assays.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the steroidal alkaloids represent a fascinating class of compounds with significant therapeutic potential. This compound belongs to the plakinamine group of steroidal alkaloids, which are characterized by a modified steroid nucleus and a unique nitrogen-containing side chain. Understanding the biosynthesis of these intricate molecules is crucial for their sustainable production through synthetic biology approaches and for the generation of novel analogs with improved pharmacological properties. This whitepaper presents a detailed, albeit hypothetical, biosynthetic pathway for this compound, intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from two primary precursors: a sterol for the core steroid structure and an amino acid for the nitrogenous side chain.

Formation of the Steroidal Core

The steroidal backbone of this compound is likely derived from a common dietary or symbiotically-produced sterol, such as cholesterol or a related phytosterol. Marine sponges are known to harbor complex consortia of microorganisms that may contribute to the production of precursor molecules. The initial steps would involve the modification of the sterol skeleton.

Formation of the Pyrroline Side Chain

The characteristic pyrroline-containing side chain is hypothesized to be derived from an amino acid precursor. Based on the biosynthesis of other pyrrolidine (B122466) and piperidine (B6355638) alkaloids, L-ornithine or L-proline are the most probable candidates.

A proposed sequence of reactions for the side chain formation is as follows:

  • Decarboxylation of the amino acid precursor.

  • Oxidative deamination to yield an amino-aldehyde.

  • Intramolecular cyclization to form a cyclic imine (Δ¹-pyrroline).

  • Condensation with a C2 unit derived from acetyl-CoA or pyruvate.

  • Further modifications to yield the final side chain structure.

Assembly of this compound

The final stage of the biosynthesis would involve the coupling of the modified steroidal core with the pyrroline-containing side chain, followed by a series of tailoring reactions including hydroxylations and N-methylation to yield this compound. The structural difference between Lokysterolamine A (N,N-dimethylplakinamine A) and this compound likely arises from a final enzymatic modification, such as a hydroxylation or methylation at a different position.

Data Presentation

As the biosynthesis of this compound has not been experimentally determined, no quantitative data from enzymatic assays or isotopic labeling studies are available. The following table presents the key hypothetical precursors and intermediates.

Compound Molecular Formula Proposed Role Presumed Origin
CholesterolC₂₇H₄₆OPrecursor for Steroidal CoreDiet / Symbionts
L-OrnithineC₅H₁₂N₂O₂Precursor for Pyrroline RingPrimary Metabolism
Δ¹-PyrrolineC₄H₇NKey Intermediate in Side Chain FormationFrom Ornithine
Modified SteroidVariesIntermediateFrom Cholesterol
Lokysterolamine AC₃₁H₅₂N₂ORelated CompoundFinal Product
This compound Unknown Final Product Final Product

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the biosynthetic pathway of this compound. These are not based on published work for this specific molecule but represent standard methodologies in the field of natural product biosynthesis.

Isotopic Labeling Studies

Objective: To identify the primary precursors of this compound.

Methodology:

  • Culture explants of the Corticium sponge or its associated microorganisms in a suitable medium.

  • Introduce stable isotope-labeled precursors, such as ¹³C-labeled cholesterol, ¹³C- and ¹⁵N-labeled ornithine, and ¹³C-labeled acetate, into the culture medium.

  • After a suitable incubation period, harvest the sponge tissue or microorganisms.

  • Extract the secondary metabolites using an appropriate solvent system (e.g., methanol/dichloromethane).

  • Purify this compound using chromatographic techniques (e.g., HPLC).

  • Analyze the purified compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

  • Prepare a cell-free extract from the Corticium sponge or its symbionts.

  • Incubate the cell-free extract with the hypothesized precursors and intermediates (e.g., cholesterol, ornithine, Δ¹-pyrroline).

  • Monitor the reaction for the formation of downstream intermediates or the final product, this compound, using LC-MS or other sensitive analytical techniques.

  • Fractionate the cell-free extract using protein purification techniques (e.g., column chromatography) to isolate the active enzymes.

  • Characterize the purified enzymes in terms of substrate specificity, kinetics, and cofactor requirements.

Visualizations

The following diagrams illustrate the hypothetical biosynthetic pathway and a general experimental workflow.

This compound Biosynthesis Pathway cluster_steroid Steroidal Core Formation cluster_sidechain Side Chain Formation Cholesterol Cholesterol Modified_Steroid Modified Steroid (e.g., Hydroxylated, Oxidized) Cholesterol->Modified_Steroid Series of enzymatic steps Lokysterolamine_B This compound Modified_Steroid->Lokysterolamine_B Coupling & Tailoring (e.g., Hydroxylation, N-methylation) Ornithine Ornithine Pyrroline Δ¹-Pyrroline Ornithine->Pyrroline Decarboxylation, Oxidative Deamination, Cyclization Pyrroline_Side_Chain Pyrroline-containing Side Chain Pyrroline->Pyrroline_Side_Chain Condensation & Modifications Pyrroline_Side_Chain->Lokysterolamine_B

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Workflow Start Start: Hypothesis Generation Isotopic_Labeling Isotopic Labeling Experiments Start->Isotopic_Labeling Precursor_ID Identification of Precursors Isotopic_Labeling->Precursor_ID Enzyme_Assays Cell-free Enzyme Assays Precursor_ID->Enzyme_Assays Enzyme_ID Identification of Biosynthetic Enzymes Enzyme_Assays->Enzyme_ID Pathway_Elucidation Pathway Elucidation Enzyme_ID->Pathway_Elucidation

Caption: A generalized experimental workflow for elucidating the biosynthesis of this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical framework for initiating experimental investigations into its formation. Future research should prioritize the definitive structural elucidation of this compound and the execution of isotopic labeling studies to confirm the predicted precursors. Subsequent identification and characterization of the biosynthetic enzymes will not only validate this hypothetical pathway but also provide valuable tools for the chemoenzymatic synthesis of this compound and novel, structurally related compounds with potential applications in drug development. The intricate chemistry of marine natural products like this compound continues to offer exciting opportunities for scientific discovery.

Navigating the Landscape of Lokysterolamine B Analogs and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the analogs and derivatives of Lokysterolamine B. This guide, therefore, provides a comprehensive overview of the broader plakinamine family of marine-derived steroidal alkaloids, to which this compound belongs. The information presented on related compounds, such as Lokysterolamine A and other plakinamines, serves as a proxy to infer potential properties, synthetic strategies, and biological activities relevant to the study of this compound analogs.

Introduction to this compound and the Plakinamine Alkaloids

This compound is a steroidal alkaloid isolated from marine sponges. It is a member of the plakinamine class of natural products, which are characterized by a steroid nucleus with unique nitrogen-containing side chains. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial and cytotoxic effects. This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of the known analogs within the plakinamine family, their biological activities, and the experimental methodologies used for their evaluation.

Quantitative Biological Activity Data of Plakinamine Alkaloids

The following tables summarize the available quantitative data for various plakinamine alkaloids, offering a comparative look at their biological potency. It is important to reiterate that specific data for analogs of this compound are not currently available in the public domain.

Table 1: Anti-Mycobacterial Activity of Plakinamine Alkaloids

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Reference
Plakinamine LH37Ra3.6[1][2]
Plakinamine MH37Ra15.8[1][2]
Plakinamine PCDC15511.8[3]

Table 2: Cytotoxic Activity of Lokysterolamine A and B

CompoundCell LineIC50 (µg/mL)Reference
Lokysterolamine AP-388 (Murine Leukemia)0.5[4]
A-549 (Human Lung Carcinoma)0.5[4]
HT-29 (Human Colon Adenocarcinoma)1.0[4]
MEL-28 (Human Melanoma)5.0[4]
This compoundP-388 (Murine Leukemia)1.0[4]
A-549 (Human Lung Carcinoma)0.5[4]
HT-29 (Human Colon Adenocarcinoma)1.0[4]
MEL-28 (Human Melanoma)>2.0[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of plakinamine alkaloids. These protocols can serve as a foundation for the investigation of this compound and its potential derivatives.

General Isolation and Characterization of Plakinamine Alkaloids

A general workflow for the isolation and characterization of plakinamine alkaloids from marine sponges is depicted below. This process typically involves extraction, chromatographic separation, and structural elucidation.

G Sponge Marine Sponge Biomass Extraction Solvent Extraction (e.g., MeOH/DCM) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Fractions Partitioning->Fractions Chromatography Chromatographic Separation (e.g., HPLC, MPLC) Fractions->Chromatography PureCompounds Pure Plakinamines Chromatography->PureCompounds Spectroscopy Structural Elucidation (NMR, MS) PureCompounds->Spectroscopy Bioassays Biological Activity Screening PureCompounds->Bioassays

Figure 1. General workflow for the isolation and characterization of plakinamine alkaloids.
Synthesis of Plakinamine Analogs

While a specific, detailed protocol for the synthesis of a this compound analog is not available, the synthesis of other plakinamines, such as plakinamine B, has been described and involves key chemical reactions. A representative synthetic workflow is outlined below.

G SteroidCore Steroidal Starting Material SideChainIntro Side Chain Introduction (e.g., Aldol Reaction) SteroidCore->SideChainIntro Intermediate1 Functionalized Intermediate SideChainIntro->Intermediate1 Reduction Chemoselective Reduction Intermediate1->Reduction Intermediate2 Reduced Intermediate Reduction->Intermediate2 AminoGroupIntro Amino Group Introduction (e.g., Mitsunobu Reaction) Intermediate2->AminoGroupIntro FinalAnalog Plakinamine Analog AminoGroupIntro->FinalAnalog

Figure 2. Representative synthetic workflow for a plakinamine analog.
Anti-Mycobacterial Activity Assay (Microplate Alamar Blue Assay)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a McFarland standard of 1.0. This is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the test compound. The plates are incubated at 37°C for 5-7 days.[5]

  • Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Hypothesized Signaling Pathways

The precise molecular targets of most plakinamine alkaloids, including this compound, have not been fully elucidated. However, based on their steroidal structure and observed biological activities, it is hypothesized that they may interfere with cell membrane integrity, signaling pathways involved in cell proliferation and survival, or microbial metabolic pathways.

G cluster_cell Cell Membrane Plakinamine Plakinamine Alkaloid Membrane Membrane Disruption Plakinamine->Membrane Pathway Signaling Pathway Interference Plakinamine->Pathway Metabolism Metabolic Pathway Inhibition Plakinamine->Metabolism Apoptosis Apoptosis Membrane->Apoptosis Pathway->Apoptosis GrowthInhibition Growth Inhibition Metabolism->GrowthInhibition

Figure 3. Hypothesized mechanisms of action for plakinamine alkaloids.

Future Directions

The potent biological activities of the plakinamine class of steroidal alkaloids underscore the need for further investigation into this compound and its potential analogs. Future research should focus on:

  • Total Synthesis: Development of a robust total synthesis for this compound to enable the generation of derivatives.

  • Analog Synthesis and SAR Studies: Synthesis of a library of this compound analogs with systematic modifications to the steroidal core and the side chain to establish clear structure-activity relationships (SAR).

  • Target Identification: Elucidation of the specific molecular targets and mechanisms of action to better understand their therapeutic potential.

  • In Vivo Studies: Evaluation of the most promising analogs in relevant animal models to assess their efficacy and safety profiles.

By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of novel therapeutic agents for infectious diseases and cancer.

References

Potential Therapeutic Targets of Lokysterolamine B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lokysterolamine B, a steroidal alkaloid isolated from marine sponges of the genus Corticium, represents a member of the plakinamine class of natural products. While research specifically elucidating the molecular targets of this compound is in its nascent stages, preliminary screening has revealed a profile of immunomodulatory and antibacterial activities. This technical guide synthesizes the available data for this compound and contextualizes it within the broader landscape of plakinamine alkaloids to postulate potential therapeutic targets and mechanisms of action. This document adheres to a rigorous data presentation format, including structured tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of pertinent signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

Marine natural products are a rich source of structurally novel and biologically active compounds. Among these, the plakinamine family of steroidal alkaloids, isolated from marine sponges, has garnered significant attention for its diverse pharmacological properties, including cytotoxic, antimicrobial, and immunomodulatory effects.[1] this compound is a notable member of this family. Structurally, it is characterized as an N-acetyl derivative of a related plakinamine.[2] This structural feature likely influences its biological activity profile, distinguishing it from other members of its class. This whitepaper aims to provide a comprehensive overview of the current understanding of this compound's biological activities and to propose potential therapeutic avenues for further investigation.

Biological Activity of this compound

Direct experimental data on the biological activity of this compound is limited but provides a foundation for further investigation. The primary reported activities are summarized below.

Table 1: Summary of Reported Biological Activities of this compound
Biological ActivityQuantitative DataSource
ImmunomodulatoryMild Activity[1]
Antibacterial8.0 mm Inhibition Zone[1]
Antifungal0 mm Inhibition Zone[1]

Note: The specific experimental parameters for the immunomodulatory and antibacterial assays (e.g., cell line, bacterial strain, compound concentration) are not detailed in the available literature.

Potential Therapeutic Targets and Mechanisms of Action

Given the limited specific data for this compound, we can infer potential therapeutic targets by examining the broader plakinamine class of alkaloids.

Antibacterial Targets

The observed antibacterial activity of this compound, along with the more extensively studied anti-mycobacterial properties of other plakinamines, points towards potential disruption of essential bacterial pathways. A leading hypothesis for the mechanism of action of plakinamines against Mycobacterium tuberculosis is the inhibition of cholesterol metabolism. These bacteria are known to utilize host cholesterol for their survival. The steroidal backbone of plakinamines, including this compound, is structurally analogous to cholesterol, suggesting they may act as competitive inhibitors of enzymes involved in cholesterol catabolism.

Below is a diagram illustrating this hypothesized mechanism.

cluster_host Host Cell cluster_mycobacterium Mycobacterium tuberculosis cholesterol Host Cholesterol cholesterol_uptake Cholesterol Uptake cholesterol->cholesterol_uptake cholesterol_catabolism Cholesterol Catabolism Enzymes cholesterol_uptake->cholesterol_catabolism survival Bacterial Survival cholesterol_catabolism->survival loky_b This compound loky_b->cholesterol_catabolism Inhibition

Hypothesized Antibacterial Mechanism of this compound.
Immunomodulatory Targets

The report of "mild" immunomodulatory activity for this compound suggests that it may interact with components of the immune system. The specific nature of this interaction (i.e., pro-inflammatory or anti-inflammatory) is currently unknown. Potential targets could include signaling pathways involved in cytokine production, such as the NF-κB or MAPK pathways, or direct interactions with immune cell receptors. Further investigation is required to delineate the specific molecular targets within the immune system.

Comparative Biological Activities of Related Plakinamine Alkaloids

To provide a broader context, the following table summarizes the biological activities of other well-characterized plakinamine alkaloids. This comparative data can help guide future research on this compound.

Table 2: Biological Activities of Selected Plakinamine Alkaloids
CompoundBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/MIC)Source
Plakinamine LAnti-mycobacterialMycobacterium tuberculosis3.6 µg/mL[3]
Plakinamine MAnti-mycobacterialMycobacterium tuberculosis15.8 µg/mL[3]
Plakinamine PAnti-mycobacterialMycobacterium tuberculosis-[4]
Lokysterolamine ACytotoxicP-388, A-549, HT-29, MEL-28Not available[5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not publicly available. However, based on standard methodologies for assessing antibacterial and immunomodulatory activities, the following generalized protocols can be applied.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

prep Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read absorbance or assess turbidity to determine bacterial growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Workflow for Antibacterial Susceptibility Testing.

Protocol Steps:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Controls: Include positive (bacteria and medium only) and negative (medium only) controls.

  • Incubation: Incubate the plate under optimal growth conditions for the test bacterium.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Immunomodulatory Activity Assay (Cytokine Release Assay)

This assay measures the effect of a compound on the production of cytokines by immune cells.

Protocol Steps:

  • Cell Culture: Culture an appropriate immune cell line (e.g., macrophages, peripheral blood mononuclear cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an immune response activator (e.g., lipopolysaccharide) to induce cytokine production.

  • Incubation: Incubate the cells for a specified period to allow for cytokine secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

Future Directions and Conclusion

The current body of evidence suggests that this compound is a biologically active marine natural product with potential for development as an antibacterial and immunomodulatory agent. However, the scarcity of specific data necessitates a focused research effort to unlock its full therapeutic potential.

Key areas for future research include:

  • Elucidation of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular binding partners of this compound.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways affected by this compound in both bacterial and immune cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activities and to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of bacterial infection and inflammatory diseases.

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Plakinamine Alkaloids: From Marine Sponge to Therapeutic Potential

Plakinamine alkaloids represent a significant class of marine-derived steroidal compounds, primarily isolated from marine sponges of the genus Corticium and Plakina. These nitrogen-containing alkaloids are distinguished by their complex, polycyclic frameworks and potent, broad-spectrum biological activities, which have garnered substantial interest within the scientific and drug discovery communities. Their structural novelty and therapeutic promise, particularly in oncology and infectious diseases, make them compelling candidates for next-generation drug development. This review provides a comprehensive overview of the isolation, structural elucidation, synthesis, and biological activities of plakinamine alkaloids, presenting key data and experimental methodologies for researchers.

Isolation and Structure Elucidation

The journey from marine sponge to purified plakinamine alkaloid is a multi-step process guided by bioassay-guided fractionation. This ensures that the isolated compounds are those responsible for the biological activity observed in the crude extract.

Experimental Protocols: Isolation and Purification

The general workflow for isolating plakinamine alkaloids is a systematic process involving extraction, fractionation, and purification.

1. Extraction: The collected sponge material (e.g., Corticium sp.) is typically macerated and extracted with organic solvents. A common method involves using a methanol (B129727) (MeOH) or ethanol (B145695) extract, followed by partitioning with a less polar solvent like chloroform (B151607) to obtain a crude extract.

2. Bioassay-Guided Fractionation: The crude extract is subjected to various chromatographic techniques to separate it into fractions. The biological activity of each fraction is tested (e.g., cytotoxicity or antimicrobial assay). Fractions exhibiting the desired activity are selected for further separation. This process is repeated until pure compounds are isolated.

3. Chromatographic Techniques: A combination of chromatographic methods is employed for separation and purification. This often includes:

  • Medium-Pressure Liquid Chromatography (MPLC): Used for initial fractionation of the crude extract.

  • High-Performance Liquid Chromatography (HPLC): Typically reversed-phase (e.g., C18 column) HPLC is used for the final purification of individual alkaloids.

4. Structure Elucidation: The chemical structure of the purified alkaloids is determined using a combination of modern spectroscopic methods:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY/NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. For instance, ROESY correlations are crucial for deducing the relative configuration of stereogenic centers.

Plakinamine Isolation Workflow cluster_collection Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Bioassay-Guided Purification cluster_analysis Structure Elucidation Sponge Marine Sponge Collection (e.g., Corticium sp.) Prep Sample Preparation (Freeze-drying, Grinding) Sponge->Prep Extract Solvent Extraction (e.g., MeOH/CH2Cl2) Prep->Extract Partition Solvent Partitioning Extract->Partition CrudeExtract Crude Organic Extract Partition->CrudeExtract Chrom Chromatography (MPLC, HPLC) CrudeExtract->Chrom Fractions Separated Fractions Chrom->Fractions Bioassay Biological Assay (e.g., Cytotoxicity Screen) Fractions->Bioassay ActiveFractions Active Fractions Bioassay->ActiveFractions Identify 'Hits' ActiveFractions->Chrom Re-fractionate PureCompound Pure Plakinamine Alkaloid ActiveFractions->PureCompound HRESIMS HRESIMS Analysis PureCompound->HRESIMS NMR 1D & 2D NMR Analysis PureCompound->NMR Structure Final Structure HRESIMS->Structure NMR->Structure

Caption: Bioassay-guided isolation workflow for plakinamine alkaloids.

Chemical Structures and Synthesis

Plakinamine alkaloids are characterized by a modified ergostane-type steroidal core.[1] Key structural features include a nitrogen substitution at the C-3 position in the A ring and a nitrogenous side chain, which can be either linear (acyclic) or cyclized.[1][2] This variation in the side chain is a primary basis for the classification of different plakinamine analogues. The structural complexity of these molecules presents significant challenges for chemical synthesis.[3] However, the total synthesis of some plakinamines, such as plakinamine B, has been successfully accomplished, providing a pathway to produce these compounds in the laboratory for further study and potential derivatization.[1][3]

Plakinamine Classification cluster_examples Examples Plakinamines Plakinamine Alkaloids Core Steroidal Core (Ergostane-type) Plakinamines->Core is based on SideChain Nitrogenous Side Chain Plakinamines->SideChain is classified by Cyclic Cyclic Side Chain (e.g., Pyrrolidine ring) SideChain->Cyclic Acyclic Acyclic (Linear) Side Chain SideChain->Acyclic Plak_J Plakinamine J Cyclic->Plak_J Plak_N Plakinamine N Cyclic->Plak_N Plak_L Plakinamine L Acyclic->Plak_L Plak_M Plakinamine M Acyclic->Plak_M

Caption: Structural classification of plakinamine alkaloids.

Biological Activities and Therapeutic Potential

Plakinamine alkaloids exhibit a diverse range of potent biological activities, making them attractive scaffolds for drug discovery. Their primary therapeutic potential has been identified in the areas of cancer and infectious diseases.[4][5]

Cytotoxic Activity

Numerous plakinamine alkaloids have demonstrated significant in vitro cytotoxicity against a variety of human cancer cell lines. Bioassay-guided fractionation using cancer cell line panels, such as the NCI-60 screen, has led to the isolation of several potent cytotoxic plakinamines. For example, plakinamines N, O, and J showed enhanced inhibitory effects against all colon cell lines in the NCI-60 panel.

Experimental Protocol: In Vitro Cytotoxicity Assay (NCI-60) The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a key tool for identifying and characterizing novel anticancer agents.

  • Cell Lines: The panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Assay Procedure: The tested compound (e.g., a plakinamine alkaloid) is added at various concentrations to the cell cultures.

  • Incubation: The cells are typically incubated with the compound for 48 hours.

  • Endpoint Measurement: A sulforhodamine B (SRB) assay is used to measure cell proliferation and cytotoxicity. The SRB protein stain binds to basic amino acids in cellular proteins, providing an estimate of total biomass, which is correlated with cell number.

  • Data Analysis: The results are expressed as GI₅₀ (the concentration causing 50% growth inhibition), TGI (the concentration causing total growth inhibition), and LC₅₀ (the concentration causing a 50% net reduction in the initial cell count).

Table 1: Cytotoxic Activity of Plakinamine Alkaloids against Colon Cancer Cell Lines

Compound Mean GI₅₀ (μM) Source Organism Reference
Plakinamine N 11.5 Corticium niger
Plakinamine O 2.4 Corticium niger
Plakinamine J 1.4 Corticium niger

| Plakinamines C & D | < 3.3–5.7 µg/mL (IC₅₀) | Corticium sp. |[1] |

Antimicrobial and Antituberculosis Activity

A particularly promising area of activity for plakinamines is their inhibitory effect against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] This is significant given the urgent need for new drugs to combat multidrug-resistant tuberculosis strains. Plakinamines with acyclic side chains, such as L, M, and P, have shown notable activity.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay) The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., M. tuberculosis) is prepared.

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium in a microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Result Determination: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. For M. tuberculosis, growth indicators like Resazurin may be used for visualization.

Table 2: Antituberculosis Activity of Plakinamine Alkaloids

Compound MIC (μg/mL) Target Organism Source Organism Reference
Plakinamine L 3.6 M. tuberculosis Corticium sp. [2]
Plakinamine M 15.8 M. tuberculosis Corticium sp. [2]

| Plakinamine P | 1.8 | M. tuberculosis | Plakina sp. | |

Plakinamine P was found to be bactericidal and exhibited a selectivity index (SI, or IC₅₀/MIC) of 8.4, indicating it is more toxic to the mycobacteria than to mammalian macrophages. In contrast, some plakinamines showed only weak activity against other microbes like Candida albicans and no activity against certain Gram-positive or Gram-negative bacteria.[2]

Other Biological Activities

In addition to their cytotoxic and antimicrobial properties, the broader class of steroidal alkaloids to which plakinamines belong has been associated with a wide range of other bioactivities, including anti-inflammatory, antiviral, and antimalarial effects.[3][4] While these have been less explored specifically for plakinamines, they represent potential avenues for future research.

Conclusion and Future Outlook

Plakinamine alkaloids are a structurally diverse and biologically potent class of marine natural products. The established protocols for their isolation and characterization, combined with their significant cytotoxic and antituberculosis activities, position them as highly valuable lead compounds in drug discovery. Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: Efficient synthetic routes are needed to produce sufficient quantities for preclinical development and to generate novel analogues with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which plakinamines exert their biological effects is crucial for rational drug design.

  • In Vivo Efficacy: Moving beyond in vitro studies to evaluate the efficacy and safety of promising plakinamine candidates in animal models of cancer and tuberculosis is a critical next step.

The unique chemical space occupied by plakinamine alkaloids continues to offer exciting opportunities for the discovery of new therapeutic agents to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Lokysterolamine B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lokysterolamine B is a marine-derived steroidal alkaloid belonging to the plakinamine class. While specific data on this compound is limited in publicly available literature, this document provides insights into its potential applications by drawing parallels with closely related compounds, particularly other plakinamine alkaloids. Studies on similar marine steroidal alkaloids suggest a potential mechanism of action involving the induction of DNA and RNA cleavage, which can lead to cell cycle arrest and apoptosis. Furthermore, related compounds have been shown to modulate critical signaling pathways, including the PI3K/AKT and p53 pathways, and may induce a form of iron-dependent cell death known as ferroptosis.

These application notes offer a guide to identifying cell lines that may be sensitive to this compound treatment and provide detailed protocols for assessing its cytotoxic effects and elucidating its mechanism of action.

Cell Lines Potentially Sensitive to this compound

Based on the activity of related plakinamine alkaloids, several human colon carcinoma cell lines have shown sensitivity. Bioassay-guided fractionation of extracts from the marine sponge Corticium niger, the source of many plakinamine alkaloids, revealed inhibitory effects against a panel of colon cancer cell lines[1][2][3].

Table 1: Antiproliferative Activity of Plakinamine Alkaloids Against Human Colon Carcinoma Cell Lines

CompoundCOLO 205 (GI₅₀ µM)HCT-15 (GI₅₀ µM)SW-620 (GI₅₀ µM)HCC-2998 (GI₅₀ µM)HT29 (GI₅₀ µM)HCT-116 (GI₅₀ µM)KM12 (GI₅₀ µM)Mean GI₅₀ (µM)
Plakinamine N12.610.011.013.210.012.111.111.5
Plakinamine O2.52.02.32.82.12.62.52.4
Plakinamine J1.51.21.31.71.11.61.41.4

GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data extracted from studies on plakinamine alkaloids isolated from Corticium niger[1][2].

Given that DNA damage is a potential mechanism of action, cell lines with a wild-type p53 status, such as HCT-116 and A549, may exhibit increased sensitivity due to the induction of p53-mediated apoptosis or cell cycle arrest[4][5][6][7]. Conversely, cell lines with mutated or null p53 may show resistance to apoptosis induction through this pathway.

Additionally, as ferroptosis is another possible mechanism of cell death, cell lines known to be susceptible to ferroptosis inducers, such as certain diffuse large B-cell lymphoma (DLBCL) and prostate cancer cell lines, could be sensitive to this compound[8][9]. The sensitivity to ferroptosis can be influenced by the expression levels of key proteins like GPX4 and SLC7A11[8].

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[10]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[13]

  • Wash the cells twice with cold PBS.[14]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13][15]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and p53.

Materials:

  • Cells of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p53, anti-p21, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[16]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and apply ECL substrate to visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Ferroptosis Assays

This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells of interest

  • This compound

  • C11-BODIPY 581/591 dye

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and treat with this compound.

  • Thirty minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.[17][18]

  • Harvest and wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze by flow cytometry, exciting at 488 nm and collecting fluorescence in both green (~510-530 nm) and red (~580-610 nm) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[17]

This assay measures the level of intracellular glutathione (B108866), which is typically depleted during ferroptosis.

Materials:

  • Cells of interest

  • This compound

  • Glutathione Assay Kit

  • Microplate reader

Procedure:

  • Treat cells with this compound.

  • Harvest and lyse the cells according to the assay kit manufacturer's instructions.

  • Perform the glutathione assay following the kit's protocol.[19]

  • Measure the absorbance or fluorescence using a microplate reader.

  • A decrease in intracellular GSH levels is indicative of ferroptosis.

Visualizations

G cluster_0 This compound Treatment Lokysterolamine_B This compound DNA_Damage DNA Damage Lokysterolamine_B->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis G cluster_1 Ferroptosis Induction by this compound Lokysterolamine_B This compound System_xc System xc- Inhibition Lokysterolamine_B->System_xc GPX4_inhibition GPX4 Inhibition Lokysterolamine_B->GPX4_inhibition GSH_depletion GSH Depletion System_xc->GSH_depletion Lipid_ROS Lipid ROS Accumulation GPX4_inhibition->Lipid_ROS GSH_depletion->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis G cluster_2 Experimental Workflow Cell_Culture Cell Seeding & Treatment with this compound Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Western_Blot Western Blot (Signaling Pathways) Cell_Culture->Western_Blot Ferroptosis_Assay Ferroptosis Assays (Lipid ROS, GSH) Cell_Culture->Ferroptosis_Assay Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Ferroptosis_Assay->Data_Analysis

References

Application Notes and Protocols for the In Vitro Evaluation of Lokysterolamine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data for a compound identified as "Lokysterolamine B." The following application notes and protocols are based on published data for the closely related marine-derived steroidal alkaloid, Lokysterolamine A , and other members of the plakinamine family isolated from the marine sponge Corticium sp.[1][2] These protocols should be considered as a starting point and may require optimization for your specific experimental setup.

Introduction

Lokysterolamine A is a marine-derived steroidal alkaloid that has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines, as well as potential immunomodulatory and antimicrobial properties.[1] Structurally, it belongs to the plakinamine class of alkaloids, which are noted for their complex, nitrogen-containing frameworks.[3] The primary putative mechanism of action for some related compounds involves the induction of DNA and RNA cleavage, leading to disruption of essential cellular processes and ultimately, cell death.[2] These compounds are of significant interest in oncology and infectious disease research.

This document provides detailed protocols for the preparation and use of this compound (based on Lokysterolamine A data) in cell culture for the assessment of its cytotoxic activity.

Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the stability and activity of this compound.

PropertyValue (Based on Lokysterolamine A)Reference
Molecular Formula C₃₁H₅₀N₂O[1]
Molecular Weight 466.7 g/mol [1]
Appearance Solid powder[1]
Source Marine sponge Corticium sp.[1]
Solubility Soluble in DMSO[4]
Short-Term Storage 0 - 4 °C (days to weeks)[4]
Long-Term Storage -20 °C (months to years)[4]

Preparation of Stock Solutions

3.1. Materials:

  • This compound (or analog) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

3.2. Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a biological safety cabinet), prepare a high-concentration stock solution, typically 10 mM, by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 466.7 g/mol , dissolve 4.67 mg of the compound in 1 mL of DMSO.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Experimental Protocols

4.1. Assessment of Cytotoxicity using MTT Assay

This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line.

4.1.1. Materials:

  • Selected cancer cell line (e.g., A-549 human lung carcinoma, HT-29 human colon adenocarcinoma)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, non-sterile

  • Multi-channel pipette

  • Microplate reader

4.1.2. Protocol:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a broad range of concentrations in the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity Data for Related Plakinamine Alkaloids (for reference):

CompoundCell Line(s)Reported Activity (IC₅₀ or GI₅₀)Reference
Plakinamine NColon cancer cell linesMean GI₅₀ of 11.5 µM[5]
Plakinamine OColon cancer cell linesMean GI₅₀ of 2.4 µM[5]
Plakinamine JColon cancer cell linesMean GI₅₀ of 1.4 µM[5]
Plakinamine I-KVarious human cancer cell linesSignificant in vitro cytotoxicity[6]

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay & Data Analysis Harvest Harvest and Count Cells Seed Seed Cells into 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare Serial Dilutions of this compound Treat Add Compound Dilutions to Cells Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Dissolve Dissolve Formazan Crystals in DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate Cell Viability and Determine IC₅₀ Read->Analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothesized Signaling Pathway of this compound

G cluster_0 Cellular Processes cluster_1 Cellular Response LokB This compound DNA_RNA DNA/RNA LokB->DNA_RNA Induces Cleavage Replication Replication DNA_RNA->Replication Transcription Transcription DNA_RNA->Transcription Translation Translation DNA_RNA->Translation DNA_Damage DNA Damage DNA_RNA->DNA_Damage CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Inhibition leads to Apoptosis Apoptosis Transcription->Apoptosis Inhibition triggers Translation->Apoptosis Inhibition triggers DNA_Damage->CellCycleArrest DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols: Lokysterolamine B Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, scientists, and drug development professionals:

Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently no specific information available regarding Lokysterolamine B . Our search for data on its dosage, administration in mice, experimental protocols, and associated signaling pathways did not yield any results.

We understand the importance of detailed application notes and protocols for advancing research. Unfortunately, without any foundational studies on this compound, we are unable to provide the requested detailed information, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

We recommend researchers interested in this specific compound consider the following actions:

  • Conduct initial exploratory in vitro studies to determine the bioactivity of this compound.

  • If in vitro activity is observed, proceed with preliminary in vivo toxicity and dose-ranging studies in mice to establish a safe and effective dosage range.

  • Subsequent studies could then focus on specific therapeutic areas, elucidating the mechanism of action and relevant signaling pathways.

We are committed to providing accurate and actionable scientific information. Should research on this compound become available in the future, we will update our resources accordingly. We apologize for any inconvenience this may cause and appreciate your understanding.

References

Application Notes and Protocols for Lokysterolamine A as a Chemical Biology Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Lokysterolamine B" is not available in the public domain. This document provides information on the closely related compound, Lokysterolamine A , as a proxy. The experimental protocols are generalized and based on standard laboratory assays for the reported biological activities of Lokysterolamine A and related plakinamine alkaloids. Further empirical studies are necessary to fully elucidate its pharmacological profile.

Lokysterolamine A is a pentacyclic marine alkaloid isolated from the deep-sea sponge Corticium sp.[1] As a member of the plakinamine family of alkaloids, it has demonstrated a range of biological activities, including cytotoxic, immunomodulatory, and antimicrobial effects.[1] These properties make it a valuable tool for researchers in chemical biology and drug development to investigate cellular processes and identify potential therapeutic targets.

Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the integrity of Lokysterolamine A.

PropertyValueSource
Molecular FormulaC₃₁H₅₀N₂O[1]
Molecular Weight466.7 g/mol [1]
CAS Number159934-14-2[1]
AppearanceSolid powder[1]
SourceMarine sponge Corticium sp.[1]
SynonymsN,N-Dimethylplakinamine A[1]
SolubilitySoluble in DMSO[2]
Short-Term Storage0 - 4 °C (days to weeks)[2]
Long-Term Storage-20 °C (months to years)[2]
Biological Activity and Quantitative Data

While specific quantitative data for Lokysterolamine A is sparse, its activity against several cancer cell lines and microorganisms has been reported.[3] For a comparative context, data for related plakinamine alkaloids are included.

Cytotoxic Activity of Lokysterolamine A [1]

Cell LineDescriptionActivity Reported (IC₅₀)
P-388Mouse Lymphoid NeoplasmActivity reported, value not public
A-549Human Lung CarcinomaActivity reported, value not public
HT-29Human Colon AdenocarcinomaActivity reported, value not public

Antimicrobial Activity of Related Plakinamine Alkaloids [4][5]

CompoundOrganismStrainMIC (µg/mL)
Plakinamine LMycobacterium tuberculosisH37Ra3.6
Plakinamine MMycobacterium tuberculosisH37Ra15.8
Plakinamine PMycobacterium tuberculosisCDC15511.8

Experimental Protocols

Assessment of Cytotoxic Activity using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Lokysterolamine A against a cancer cell line.

Materials:

  • Lokysterolamine A

  • Human cancer cell line (e.g., A-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of Lokysterolamine A in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted Lokysterolamine A solutions. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[6]

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with Lokysterolamine A A->C B Prepare serial dilutions of Lokysterolamine A B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Lokysterolamine A against bacteria or fungi.

Materials:

  • Lokysterolamine A

  • Test microorganism (e.g., Bacillus subtilis, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Compound Dilution: Prepare a 2-fold serial dilution of Lokysterolamine A in the broth medium directly in a 96-well plate. Concentrations should typically range from 0.1 to 128 µg/mL.

  • Inoculation: Add the diluted microbial suspension to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for B. subtilis).[1]

  • MIC Determination: The MIC is the lowest concentration of Lokysterolamine A at which there is no visible growth (turbidity) of the microorganism.[1]

MIC_Determination_Workflow A Prepare serial dilutions of Lokysterolamine A in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate under optimal conditions C->D E Visually inspect for growth (turbidity) D->E F Determine lowest concentration with no growth (MIC) E->F

Workflow for MIC Determination.

Putative Mechanism of Action and Signaling Pathway

The primary putative mechanism of action for Lokysterolamine A is the induction of DNA and RNA cleavage.[6] This can disrupt essential cellular processes like replication and transcription, leading to cell death.[6] This direct damage to nucleic acids can also indirectly trigger signaling cascades, such as the p53-mediated DNA damage response pathway, leading to cell cycle arrest and apoptosis.[6]

Putative_Signaling_Pathway cluster_direct Direct Action cluster_indirect Indirect Signaling Cascade LokyA Lokysterolamine A DNA_RNA DNA / RNA LokyA->DNA_RNA Intercalation/ Binding Cleavage Strand Breaks (Cleavage) DNA_RNA->Cleavage ATM ATM/ATR Kinases Cleavage->ATM Damage Sensor Activation p53 p53 Activation ATM->p53 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Target_ID_Workflow cluster_insilico In Silico Prediction cluster_exvivo Ex Vivo Validation cluster_invitro In Vitro / Cell-Based Validation A Inverse Docking & Pharmacophore Screening B Pathway Analysis & Network Pharmacology A->B C Prioritize Putative Protein Targets B->C G Recombinant Protein Binding Assays (e.g., SPR) C->G H Enzyme Inhibition Assays C->H I Cellular Thermal Shift Assay (CETSA) C->I D Affinity Chromatography (Pull-down Assay) E Mass Spectrometry (Proteomics) D->E F Identify Bound Proteins E->F F->G F->H F->I J Target Knockdown/Overexpression & Phenotypic Rescue G->J H->J I->J

References

Troubleshooting & Optimization

Technical Support Center: Improving Lokysterolamine B Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Lokysterolamine B in experimental assays. Due to its steroidal alkaloid structure, this compound is presumed to be a hydrophobic compound with limited aqueous solubility, a common issue for many new chemical entities.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?

A1: This is a common phenomenon known as "antisolvent precipitation."[3] this compound, like other steroidal and hydrophobic molecules, is likely highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous solutions.[4][5][6][7] When the concentrated DMSO stock is diluted into your aqueous buffer, the solvent environment shifts dramatically from organic to aqueous, causing the compound to "crash out" or precipitate.[3]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: The standard recommended solvent for hydrophobic compounds in biological assays is DMSO .[8] It is crucial to use a high-purity, anhydrous grade of DMSO to avoid moisture absorption, which can decrease the solubility of the compound in the stock solution over time.[4]

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity.[9][10]

  • General Recommendation: Keep the final DMSO concentration below 0.5% .[11]

  • Ideal Target: Aim for a final concentration of ≤ 0.1% for sensitive cell lines or long-term incubation assays.[9][12]

  • Critical Note: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the compound treatment.[13] Concentrations above 1% can be cytotoxic, leading to cell membrane damage and cell death.[9][14]

Q4: I am still seeing precipitation even after optimizing my dilution. What should I do next?

A4: If simple dilution optimization is insufficient, you should first quantitatively determine the kinetic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can achieve under your current conditions. If a higher concentration is required, you will need to explore advanced formulation strategies such as using co-solvents, cyclodextrins, or surfactants.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to addressing precipitation issues with this compound.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

This typically occurs when the final concentration of this compound exceeds its kinetic solubility limit in the assay buffer.

Workflow for Troubleshooting Immediate Precipitation

G start Precipitation Observed solubility_test Determine Kinetic Solubility in Assay Buffer start->solubility_test Start Troubleshooting check_conc Is Required Concentration > Solubility Limit? solubility_test->check_conc lower_conc Lower Final Concentration to ≤ Solubility Limit check_conc->lower_conc No adv_form Proceed to Advanced Formulation Strategies check_conc->adv_form Yes success Problem Solved lower_conc->success G Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock in 100% DMSO serial_dil Create Serial Dilutions in DMSO prep_stock->serial_dil transfer Transfer 2 µL of each dilution to a 96-well plate serial_dil->transfer add_buffer Add 198 µL of Assay Buffer (1:100 dilution) transfer->add_buffer incubate Incubate & Shake (e.g., 2 hours, RT) add_buffer->incubate measure Measure Turbidity (Absorbance at 600-650 nm) incubate->measure analyze Determine Highest Concentration without Increased Absorbance measure->analyze G loky This compound nucleus Cell Nucleus loky->nucleus Enters Cell cleavage Induces Cleavage loky->cleavage dna_rna DNA / RNA nucleus->dna_rna disruption Disruption of Replication, Transcription, Translation dna_rna->disruption Leads to cleavage->dna_rna Acts upon death Cell Death (Apoptosis) disruption->death

References

Technical Support Center: Lokysterolamine B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information available in the public domain regarding the specific biological activities and mechanism of action of Lokysterolamine B is limited. This guide provides a comprehensive overview based on existing data for the closely related compound Lokysterolamine A and the broader plakinamine class of alkaloids, supplemented with general best practices in experimental research. Further empirical studies are necessary to fully elucidate the pharmacological profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a marine-derived steroidal alkaloid belonging to the plakinamine class. While specific data for this compound is sparse, compounds in this class, such as Lokysterolamine A, have demonstrated cytotoxic and antifungal properties.[1] The primary putative mechanism of action is believed to be the induction of DNA and RNA cleavage, which disrupts essential cellular processes and leads to cell death.[1]

Q2: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?

High variability in cytotoxicity assays can stem from several factors:

  • Compound Solubility: this compound, being a marine natural product, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in your culture medium.[1] Precipitates can lead to inconsistent concentrations in treated wells.

  • Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are in the exponential growth phase and that you have a homogenous cell suspension before seeding.[1]

  • Assay Timing: The incubation time after compound treatment can significantly impact results. Ensure consistent timing for all plates and experiments.[2]

  • Pipetting Errors: Small volumes used in 96-well plates are prone to pipetting errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

Q3: My this compound solution appears cloudy after dilution in culture medium. How can I address this?

Cloudiness or precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic to cells and affect compound solubility. A final DMSO concentration of <0.5% is generally recommended.

  • Serial Dilutions: Prepare serial dilutions of your stock solution in the culture medium, ensuring thorough mixing at each step.

  • Pre-warming Medium: Gently warming the culture medium to 37°C before adding the compound solution can sometimes improve solubility.

  • Solubility Testing: If problems persist, consider performing a formal solubility test in various pharmaceutically acceptable solvents or buffer systems to find the optimal vehicle for your experiments.

Q4: I am not observing any significant antimicrobial activity with this compound against my bacterial strain. What should I check?

Several factors could contribute to a lack of observed antimicrobial activity:

  • Bacterial Growth Phase: Ensure that the bacterial inoculum is prepared from a culture in the logarithmic growth phase for optimal susceptibility testing.[2]

  • Inoculum Density: The concentration of the bacterial inoculum is critical. A standardized concentration should be used for consistency.[2]

  • Compound Stability: The stability of this compound under your specific assay conditions (e.g., pH, temperature, media components) may be a factor. Consider the stability of similar compounds when designing your experiment.[3]

  • Mechanism of Action: The compound may have a narrow spectrum of activity. Test against a panel of different bacterial strains to determine its specificity. The proposed mechanism of interfering with cholesterol metabolism might be specific to certain pathogens like Mycobacterium tuberculosis.[2]

Troubleshooting Guides

Inconsistent Cytotoxicity (MTT Assay) Results
Symptom Possible Cause Suggested Solution
High variability between replicate wellsInconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Calibrate pipettes and use proper pipetting techniques.
Edge effects on the 96-well plateEvaporation from outer wells.Fill the outer wells with sterile PBS or media without cells to maintain humidity.
Low signal or unexpected resultsContamination of cell culture.Regularly check cell cultures for contamination. Use aseptic techniques.
Compound precipitation in wellsPoor solubility of this compound.Optimize the final solvent concentration. Prepare fresh dilutions for each experiment.
Low Yield or Purity During Isolation
Symptom Possible Cause Suggested Solution
Loss of product during workupProduct may be soluble in the aqueous layer.Check the aqueous layer for your product before discarding.[4]
Product degradationInstability to pH or temperature changes during isolation.Test the stability of your compound under different pH and temperature conditions.[4]
Co-elution of impuritiesSimilar polarity of the compound and impurities.Optimize the chromatography conditions (e.g., solvent system, gradient).

Quantitative Data

CompoundCell Line(s)ActivityIC50 (µM)Reference
Plakinamine JNCI 60 cell linesCytotoxic1.4[2]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay[2]
  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay[2]
  • Preparation of Bacterial Inoculum:

    • Culture the target bacterium to a specific optical density.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Serially dilute this compound in a 96-well microplate containing a suitable growth medium.

  • Inoculation:

    • Add the bacterial inoculum to each well of the microplate.

  • Incubation:

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria, or longer for slow-growing organisms like Mycobacterium tuberculosis).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep This compound Stock Solution (in DMSO) serial_dilution Serial Dilution in Culture Medium compound_prep->serial_dilution cell_culture Cell Culture (Exponential Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment serial_dilution->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Reagent Addition & Incubation incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_proc Data Processing (% Viability) readout->data_proc ic50_calc IC50 Calculation data_proc->ic50_calc

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway loky This compound dna_damage DNA/RNA Cleavage loky->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis caspases Caspase Activation apoptosis->caspases

Caption: Putative signaling pathway activated by this compound.

References

Navigating the Stability of Lokysterolamine B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Lokysterolamine B?

Based on the behavior of similar marine alkaloids, the primary factors contributing to the degradation of this compound likely include:

  • pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis or rearrangement of its complex structure. The presence of a guanidinium (B1211019) group, as in the related Lokysterolamine A, suggests high basicity and reactivity.[1]

  • Elevated Temperatures: Heat can accelerate the rate of chemical degradation.[1]

  • Oxidation: Exposure to atmospheric oxygen can lead to the degradation of sensitive functional groups within the molecule.[1]

  • Light Exposure: UV and even ambient light can provide the energy for photolytic decomposition.[1]

Q2: What are the common signs of this compound degradation?

Degradation of this compound may manifest in several ways during your experiments:

  • Loss of Biological Activity: A noticeable decrease or complete loss of the expected biological effect.[1]

  • Appearance of New Peaks in Analytical Runs: When analyzing your sample using techniques like HPLC or LC-MS, the appearance of new, unidentified peaks that were not present in the initial analysis is a strong indicator of degradation.[1]

  • Changes in Physical Properties: Alterations in the color or solubility of the compound in your solvent of choice.[1]

Q3: What are the recommended short-term and long-term storage conditions for this compound?

While specific studies are not available, the following general guidelines for storing sensitive marine alkaloids should be followed:

  • Short-Term Storage (Working Solutions):

    • Store solutions at -20°C.

    • Use a suitable, dry solvent such as methanol (B129727) or DMSO.[1]

    • Keep concentrations low to prevent precipitation.[1]

    • Protect from light by using amber vials or wrapping vials in foil.

  • Long-Term Storage (Dry Powder):

    • Store the lyophilized (freeze-dried) powder at -80°C.

    • Ensure the container is tightly sealed to prevent moisture and air exposure.

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Solution
Loss of biological activity in an assay. Degradation due to improper storage or handling.- Prepare fresh working solutions from a long-term stock. - Re-evaluate storage conditions of working solutions (temperature, light exposure). - Minimize the time the compound spends at room temperature.
Appearance of unknown peaks in HPLC/LC-MS analysis. pH-mediated or thermal degradation.- Ensure all buffers and solvents used are within a neutral or slightly acidic pH range (6-7).[1] - Perform all manipulations on ice or in a cold room whenever possible.[1]
Precipitation of the compound in solution. Poor solubility or aggregation.- Store the compound in a suitable solvent like methanol or DMSO at a low concentration.[1] - If precipitation occurs upon thawing, gently warm and vortex the solution. If it does not redissolve, sonication may be attempted cautiously.
Color change of the solution or powder. Oxidation or light-induced degradation.- Store under an inert atmosphere. - Always protect from light. - Prepare fresh solutions if a color change is observed.

Proposed Experimental Protocol for Stability Assessment

For researchers needing to establish the stability of this compound in their specific experimental setup, a forced degradation study is recommended.

Objective: To identify conditions that lead to the degradation of this compound and to determine its stability under various stress factors.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Application of Stress Conditions: Aliquot the stock solution and subject it to various stress conditions. A control sample should be stored under ideal conditions (e.g., -80°C, protected from light).

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at room temperature and 60°C.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) and broad-spectrum light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples and the control using a stability-indicating method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizing Workflows and Pathways

Troubleshooting_Workflow start Suspected Degradation of this compound check_activity Is there a loss of biological activity? start->check_activity check_analytical Are there unexpected peaks in HPLC/LC-MS? start->check_analytical check_physical Has the color or solubility changed? start->check_physical cause_storage Potential Cause: Improper Storage/Handling check_activity->cause_storage cause_ph_temp Potential Cause: pH or Thermal Stress check_analytical->cause_ph_temp cause_oxidation_light Potential Cause: Oxidation or Light Exposure check_physical->cause_oxidation_light solution_fresh_stock Solution: Prepare fresh solutions. Re-evaluate storage. cause_storage->solution_fresh_stock solution_control_conditions Solution: Maintain neutral pH (6-7). Work at low temperatures. cause_ph_temp->solution_control_conditions solution_protect Solution: Store under inert gas. Protect from light. cause_oxidation_light->solution_protect Plausible_Degradation_Pathway loky_b This compound (Intact Molecule with Guanidinium Group) hydrolysis Hydrolysis (Acidic or Basic Conditions) loky_b->hydrolysis Susceptible to degraded_product Degradation Product (e.g., Hydrolyzed Guanidinium Moiety) hydrolysis->degraded_product Leads to

References

Technical Support Center: Overcoming Resistance to Lokysterolamine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Lokysterolamine B, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While direct studies on this compound are limited, its analogue, Lokysterolamine A, is suggested to function by inducing DNA and RNA cleavage.[1] This action disrupts essential cellular processes like replication and transcription, leading to cell death.[1] It is plausible that this compound shares a similar mechanism, acting as a DNA-damaging agent.

Q2: My cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance to DNA-damaging agents?

A2: Resistance to DNA-damaging agents is a multifaceted issue.[2] Common mechanisms include:

  • Increased DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the damage induced by the drug.[3][4]

  • Inhibition of Apoptosis: Alterations in apoptotic pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can prevent drug-induced cell death.[2][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Drug Inactivation: Cells may develop mechanisms to metabolize or inactivate the drug.[2][3]

  • Target Alteration: While less common for direct DNA-damaging agents, mutations in drug targets can prevent the drug from binding effectively.[2][4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most straightforward method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a cell viability assay, such as the MTT or resazurin (B115843) assay.

Troubleshooting Guides

Issue 1: A significant increase in the IC50 value of this compound is observed.

This indicates the development of drug resistance. The following troubleshooting workflow can help identify the underlying mechanism.

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Mechanisms cluster_2 Phase 3: Data Analysis & Conclusion A Parental (Sensitive) Cell Line C Cell Viability Assay (e.g., MTT) Determine IC50 values A->C B Suspected Resistant Cell Line B->C D Compare IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E If IC50 is higher F Western Blot Analysis (DNA Repair & Apoptosis Proteins) D->F If IC50 is higher G Drug Efflux Assay (e.g., using Rhodamine 123) D->G If IC50 is higher H Analyze Apoptosis Levels E->H I Quantify Protein Expression F->I J Measure Intracellular Drug Accumulation G->J K Identify Dominant Resistance Mechanism(s) H->K I->K J->K G cluster_0 Experimental Steps cluster_1 Potential Findings & Next Steps start Observation: Reduced apoptosis in resistant cells step1 1. Perform Annexin V/PI Staining Compare sensitive vs. resistant cells start->step1 step2 2. Western Blot for Apoptotic Proteins (Caspase-3, PARP, Bcl-2, Bax) step1->step2 find1 Finding: Decreased Annexin V staining Conclusion: Apoptosis is inhibited. step1->find1 step3 3. Sequence key apoptosis-related genes (e.g., TP53, BAX) step2->step3 find2 Finding: Reduced cleaved Caspase-3/PARP, Increased Bcl-2/Bax ratio Conclusion: Intrinsic pathway is blocked. step2->find2 next1 Next Step: Consider co-treatment with a BH3 mimetic (e.g., ABT-263) to restore apoptosis. find2->next1 find3 Finding: Mutations in TP53 or other key genes Conclusion: Genetic basis for apoptosis evasion. find3->next1 G cluster_0 Drug Action & Cellular Response cluster_1 Resistance Mechanisms cluster_2 Strategies to Overcome Resistance A This compound B DNA Damage A->B F Increased Drug Efflux (e.g., ABCB1 upregulation) A->F removes C Apoptosis B->C D Increased DNA Repair (e.g., PARP1 upregulation) B->D blocks E Inhibition of Apoptosis (e.g., Bcl-2 upregulation) C->E blocks G PARP Inhibitor (e.g., Olaparib) D->G inhibits H BH3 Mimetic (e.g., Venetoclax) E->H inhibits I ABC Transporter Inhibitor (e.g., Verapamil) F->I inhibits

References

Technical Support Center: Refining Purification Protocols for Lokysterolamine A and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide focuses on Lokysterolamine A and the broader plakinamine class of marine steroidal alkaloids. As of late 2025, specific public domain data for a compound designated "Lokysterolamine B" is not available. The protocols and troubleshooting advice provided are based on established methods for structurally similar marine natural products.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification protocols of Lokysterolamine A, a bioactive steroidal alkaloid isolated from marine sponges of the Corticium species.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting Lokysterolamine A from a marine sponge?

A1: The initial extraction typically involves exhaustive maceration of the sponge tissue with a mixture of organic solvents, commonly chloroform (B151607) and methanol (B129727) (1:1 or 2:1).[3] This is followed by filtration to remove solid biomass and concentration of the filtrate under reduced pressure to yield a crude extract. A subsequent solvent partitioning step, usually between ethyl acetate (B1210297) and water, is employed to separate the lipophilic alkaloids, including Lokysterolamine A, into the organic phase.[4][5]

Q2: My crude extract is a complex mixture. What is the recommended chromatographic sequence for purification?

A2: A multi-step chromatographic approach is generally required. A common sequence is:

  • Vacuum Liquid Chromatography (VLC): An initial, rapid fractionation of the crude extract using a silica (B1680970) gel stationary phase and a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).[6][7]

  • Size-Exclusion Chromatography (SEC): Further separation of the VLC fractions based on molecular size, often using a Sephadex LH-20 resin with methanol as the mobile phase.[8][9] This step is effective for separating alkaloids from other classes of compounds with different molecular weights.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step to achieve high purity, typically using a C18 column with a gradient of acetonitrile (B52724) in water (often with a modifier like 0.1% trifluoroacetic acid).[10][11]

Q3: Lokysterolamine A is a basic alkaloid. What precautions should I take during silica gel chromatography?

A3: Basic compounds like Lokysterolamine A can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can:

  • Use a mobile phase modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase to saturate the acidic sites on the silica.

  • Use neutral or basic alumina (B75360): As an alternative to silica gel, alumina can be used as the stationary phase, which is less acidic.

  • Avoid overloading the column: Overloading can exacerbate tailing issues.

Q4: I am having trouble crystallizing my purified Lokysterolamine A. It remains an oil. What can I do?

A4: The inability to crystallize is a common issue, often due to residual solvents or minor impurities.[12][13]

  • Ensure complete solvent removal: Use a high-vacuum pump to remove all traces of residual solvent from your purified fraction. Gentle heating may be applied if the compound is thermally stable.

  • Try different solvent systems: Experiment with various solvent and anti-solvent combinations to induce crystallization.

  • Seed the solution: If you have a small amount of crystalline material, adding a seed crystal can initiate crystallization.

  • Slow evaporation: Allow the solvent to evaporate slowly from a saturated solution in a loosely covered vial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Lokysterolamine A.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract after solvent partitioning 1. Incomplete initial extraction from the sponge. 2. Formation of an emulsion during partitioning. 3. Incorrect pH for partitioning.1. Increase the number of extraction cycles (at least three). 2. To break emulsions, try adding brine, gentle swirling instead of vigorous shaking, or centrifugation. 3. Ensure the aqueous phase is basic (pH > 9) to keep the alkaloid in its free base form, which is more soluble in the organic solvent.
Broad or tailing peaks in RP-HPLC 1. Secondary interactions between the basic amine group and residual silanols on the C18 column. 2. Column overloading. 3. Inappropriate mobile phase pH.1. Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to protonate the amine and minimize silanol interactions.[10] 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a consistent ionization state.
No peaks detected in HPLC analysis 1. The compound is not eluting from the column. 2. The compound has precipitated in the injection solvent. 3. Detector issue or incorrect wavelength.1. Use a stronger mobile phase (higher percentage of organic solvent) or a gradient that goes to 100% organic. 2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Lokysterolamine A is soluble in DMSO.[1][14] 3. Check detector lamp and settings. While Lokysterolamine A lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is often possible.
Multiple peaks in the final HPLC of a supposedly pure fraction 1. Co-eluting impurities. 2. Degradation of the compound. 3. Isomers of the compound.1. Optimize the HPLC gradient (make it shallower) or try a different stationary phase (e.g., phenyl-hexyl). 2. Steroidal alkaloids can be sensitive to heat and extreme pH.[2] Ensure solvents are evaporated at low temperatures and avoid prolonged exposure to strong acids or bases. 3. Consider the possibility of stereoisomers that may be separable under specific chromatographic conditions.

Experimental Protocols

I. Crude Extraction and Solvent Partitioning

This protocol describes the initial extraction of alkaloids from the marine sponge Corticium sp.

  • Homogenization: Exhaustively extract the sponge tissue (wet or lyophilized) three times with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH).

  • Filtration: Combine the extracts and filter them to remove the solid biomass.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning: a. Dissolve the crude extract in a mixture of ethyl acetate (EtOAc) and water. b. Transfer the mixture to a separatory funnel. c. Ensure the aqueous layer is basic (pH ~9-10) by adding a base like sodium carbonate to keep the alkaloid in its free base form. d. Shake the funnel gently to partition the compounds between the two layers. Allow the layers to separate. e. Collect the organic (EtOAc) layer. Repeat the extraction of the aqueous layer with fresh EtOAc two more times. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude alkaloid fraction.

II. Vacuum Liquid Chromatography (VLC)

This is a preliminary chromatographic step for crude fractionation.[6][15]

  • Column Packing: Dry pack a sintered glass funnel with TLC-grade silica gel. Compact the bed by applying a vacuum.

  • Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing solvent polarity. A typical sequence would be:

    • 100% Hexane

    • Increasing percentages of Ethyl Acetate in Hexane (e.g., 10%, 20%, 50%, 100%)

    • Increasing percentages of Methanol in Ethyl Acetate (e.g., 5%, 10%, 20%)

  • Fraction Collection: Collect fractions for each solvent step. Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing Lokysterolamine A.

III. Size-Exclusion Chromatography (SEC)

This step separates compounds based on their size.[8][16]

  • Column Preparation: Swell Sephadex LH-20 resin in methanol and pack it into a glass column. Equilibrate the column by washing it with at least two column volumes of methanol.

  • Sample Application: Dissolve the enriched fraction from VLC in a minimal amount of methanol. Carefully apply the sample to the top of the column.

  • Isocratic Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Monitoring: Collect fractions and monitor them by TLC to pool those containing the target compound.

IV. Reversed-Phase HPLC (RP-HPLC)

The final step for achieving high purity.

  • Column: Use a semi-preparative or preparative C18 HPLC column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution: Develop a gradient elution method. A starting point could be a linear gradient from 30% B to 100% B over 30-40 minutes. The optimal gradient will need to be determined empirically.

  • Detection: Monitor the elution profile using a UV detector, typically at a low wavelength like 210 nm or 220 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of Lokysterolamine A.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. It may be necessary to perform a final desalting step to remove the TFA.

Data Presentation

Table 1: Summary of Chromatographic Techniques for Lokysterolamine A Purification

Chromatographic TechniqueStationary PhaseMobile Phase / EluentPurpose
Solvent Partitioning Not ApplicableEthyl Acetate / WaterInitial separation of lipophilic alkaloids from polar impurities.
Vacuum Liquid Chromatography (VLC) Silica GelHexane, Ethyl Acetate, Methanol (Step Gradient)Crude fractionation based on polarity.
Size-Exclusion Chromatography Sephadex LH-20MethanolSeparation based on molecular size.
Reversed-Phase HPLC C18Acetonitrile / Water with 0.1% TFA (Gradient)Final purification to achieve high purity.

Note: The specific gradient conditions and fraction numbers will vary depending on the column size, flow rate, and the complexity of the crude extract. The data presented is a representative summary based on typical purification schemes for similar compounds.

Visualizations

Experimental Workflow

PurificationWorkflow cluster_extraction Crude Extraction cluster_partition Initial Cleanup cluster_chromatography Chromatographic Purification Sponge Sponge Biomass (Corticium sp.) Solvent_Ext Solvent Extraction (CHCl3/MeOH) Sponge->Solvent_Ext Crude_Extract Crude Extract Solvent_Ext->Crude_Extract Partition Solvent Partitioning (EtOAc/H2O) Crude_Extract->Partition Crude_Alkaloids Crude Alkaloid Fraction Partition->Crude_Alkaloids VLC Vacuum Liquid Chromatography (Silica Gel) Crude_Alkaloids->VLC SEC Size-Exclusion Chromatography (Sephadex LH-20) VLC->SEC Enriched Fractions HPLC Reversed-Phase HPLC (C18) SEC->HPLC Partially Purified Fractions Pure_Compound Pure Lokysterolamine A HPLC->Pure_Compound

Caption: Generalized workflow for the purification of Lokysterolamine A.

Troubleshooting Logic: HPLC Peak Tailing

HPLCTroubleshooting start HPLC analysis shows peak tailing for Lokysterolamine A check_modifier Is an acidic modifier (e.g., 0.1% TFA) present in the mobile phase? start->check_modifier add_modifier Action: Add 0.1% TFA or formic acid to both mobile phase solvents. check_modifier->add_modifier No check_load Is the column potentially overloaded? check_modifier->check_load Yes end_good Problem Resolved add_modifier->end_good reduce_load Action: Reduce injection volume or sample concentration by 50% and re-run. check_load->reduce_load Yes check_column Is the column old or has it been used with diverse sample types? check_load->check_column No reduce_load->end_good flush_column Action: Flush column with a strong solvent (e.g., isopropanol). If problem persists, replace column. check_column->flush_column Yes flush_column->end_good

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

How to interpret unexpected results with Lokysterolamine B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lokysterolamine B is a hypothetical compound developed for illustrative purposes within this technical guide. The signaling pathways, experimental data, and protocols described are based on established principles of pharmacological research but are not derived from studies of an actual molecule named this compound.

This guide provides troubleshooting for researchers using this compound, a novel synthetic aminosteroid (B1218566) designed as a potent inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway. The expected outcome of treating Hh-responsive cells (e.g., Shh-LIGHT2 cells) with this compound is the dose-dependent downregulation of Hh target genes, such as GLI1 and PTCH1, and a subsequent decrease in cell proliferation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment shows that this compound is increasing the expression of GLI1 at certain concentrations, contrary to its function as an inhibitor. Why is this happening?

A1: This paradoxical effect can be alarming but may be explained by several phenomena. The most common cause is a non-monotonic dose-response curve (NMDRC).

Possible Causes & Troubleshooting Steps:

  • Non-Monotonic Dose-Response: NMDRCs are relationships where the effect changes direction with increasing dose, often resulting in a 'U' or inverted 'U' shape.[1][2][3] This can occur if this compound interacts with multiple targets or if high concentrations induce off-target effects or cytotoxicity that confound the primary mechanism.[4]

    • Action: Expand your dose-response experiment to include a wider range of concentrations, especially lower doses, with more data points to fully characterize the curve's shape.

  • Off-Target Effects: At high concentrations, the compound may bind to an alternative target that positively regulates the Hh pathway or a parallel pathway that cross-talks with GLI1 expression.

    • Action: Perform a literature search for known off-target interactions of similar aminosteroid structures. Consider using a secondary inhibitor (e.g., a known GLI inhibitor like Arsenic Trioxide) to confirm if the paradoxical effect is SMO-dependent.[5]

  • Experimental Artifact: Ensure the correct reagents were used and that there was no contamination of wells.

    • Action: Repeat the experiment with freshly prepared compound dilutions and verify the identity and purity of your this compound stock.[6][7]

Illustrative Data: Paradoxical GLI1 Expression

This compound (µM)Fold Change in GLI1 mRNA (vs. Vehicle)Standard DeviationInterpretation
0 (Vehicle)1.00.12Baseline
0.010.850.10Expected Inhibition
0.10.450.08Maximal Inhibition
1.01.75 0.21Paradoxical Activation
10.00.950.15Effect Diminishes
100.00.250.06Likely Cytotoxicity
Q2: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I distinguish between targeted anti-proliferative effects and general cytotoxicity?

A2: This is a critical issue in drug development. High cytotoxicity can mask the specific effects of a compound.[8]

Troubleshooting Workflow:

Caption: Workflow for diagnosing unexpected cytotoxicity.

Key Actions:

  • Determine Therapeutic Window: Directly compare the dose-response curves for Hh pathway inhibition (e.g., from a luciferase reporter assay) and cell viability (e.g., MTT or ATP-based assay). A potent compound should have a significant separation between its effective concentration (EC50) for pathway modulation and its cytotoxic concentration (CC50).

  • Use Hh-independent Cell Lines: As outlined in the diagram, using a cell line that lacks a functional Hh pathway (e.g., HEK293T) is a crucial control. If this compound is still toxic, the effect is independent of its intended target.

  • Assess Membrane Integrity: Assays that measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium can detect necrosis or late apoptosis caused by compromised cell membranes.[9]

Q3: The inhibitory effect of this compound varies significantly between different cancer cell lines, even those reported to be Hh-dependent. How should I interpret this?

A3: This variability is common and provides important insights into the compound's mechanism and the underlying biology of the cell lines.

Potential Causes for Differential Sensitivity:

CauseDescriptionRecommended Action
Genetic Resistance The cell line may have a mutation downstream of SMO (e.g., in SUFU or activating mutations in GLI2) that renders it resistant to SMO inhibitors.Sequence key Hh pathway components in the resistant cell lines. Test a downstream inhibitor (e.g., GLI antagonist) to see if sensitivity is restored.
Pathway Activation Level Some cell lines may have a higher basal level of Hh pathway activation, requiring a higher concentration of the inhibitor to achieve the same effect.Quantify basal GLI1 mRNA levels across all cell lines using qPCR to correlate with IC50 values.
Drug Efflux Pumps Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell, reducing its effective intracellular concentration.Co-administer this compound with a known ABC transporter inhibitor (e.g., Verapamil) and check if sensitivity is restored.
Compound Metabolism The cell line may rapidly metabolize this compound into an inactive form.Perform a time-course experiment. Measure pathway inhibition at earlier time points (e.g., 6, 12, 24 hours) to see if the effect diminishes over time.
Key Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for GLI1 Gene Expression

This protocol is used to measure the change in the expression of the Hh pathway target gene GLI1 following treatment with this compound.[10][11][12]

  • Cell Seeding & Treatment: Plate Shh-LIGHT2 cells in a 12-well plate and allow them to adhere overnight. Treat cells with a serial dilution of this compound or vehicle (e.g., 0.1% DMSO) for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit with a mix of oligo(dT) and random primers.[10]

  • qPCR Reaction: Prepare the qPCR master mix. For each 20 µL reaction, use 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

  • Thermal Cycling: Run the reaction on a real-time PCR system with standard cycling parameters (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[10]

  • Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability.[13][14]

  • Cell Seeding & Treatment: Seed 5,000-10,000 cells per well in a 96-well plate. After 24 hours, treat with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 3: GLI-Luciferase Reporter Assay

This assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.[16][17]

  • Transfection: Co-transfect cells (e.g., HEK293T) with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with pathway activators (e.g., Shh ligand or a SMO agonist like SAG) in the presence of varying concentrations of this compound.

  • Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.[17]

  • Luminescence Measurement: In a luminometer, first measure the firefly luciferase activity. Then, inject the stop reagent, which also contains the substrate for Renilla luciferase, and measure the Renilla activity.[17][18]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the concentration of this compound to determine the IC50 value.

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the target of this compound.

References

Validation & Comparative

A Comparative Analysis of Lokysterolamine B and Doxorubicin Efficacy: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the efficacy, mechanism of action, and experimental data for Lokysterolamine B. As a result, a direct, data-driven comparison with the well-established chemotherapeutic agent doxorubicin (B1662922) cannot be provided at this time.

This guide was intended to provide a comprehensive comparison of this compound and doxorubicin for researchers, scientists, and drug development professionals. However, the absence of any discernible data for this compound in the public domain makes such a comparison impossible.

Doxorubicin, a cornerstone of cancer chemotherapy for decades, is extensively characterized. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which contribute to cancer cell death. A wealth of quantitative data exists for doxorubicin's efficacy across a wide range of cancer cell lines and in numerous preclinical and clinical studies.

In contrast, searches for "this compound" did not yield any relevant results on its biological activity. It is crucial to distinguish it from a similarly named compound, Lokysterolamine A, for which a minimal amount of information is available. Preliminary data on Lokysterolamine A suggests it may induce DNA and RNA cleavage; however, this information is sparse and not sufficient for a robust comparison with a drug as extensively studied as doxorubicin.

Doxorubicin: A Profile

Doxorubicin is an anthracycline antibiotic widely used in the treatment of various cancers, including breast, lung, ovarian, and bladder cancers, as well as leukemias and lymphomas.

Mechanism of Action of Doxorubicin

Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks and the induction of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This creates oxidative stress within the cancer cells, damaging cellular components, including DNA, proteins, and lipids.

The culmination of these actions is the activation of cell death pathways, primarily apoptosis.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin's mechanism of action.

Conclusion and Future Directions

At present, a comparative guide on the efficacy of this compound versus doxorubicin cannot be compiled due to the absence of publicly available data on this compound. The scientific community awaits the publication of research detailing the biological activities and mechanism of action of this compound.

For researchers interested in novel anti-cancer agents, a thorough investigation into the properties of this compound would be the first necessary step. This would involve:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound across a panel of cancer cell lines.

  • Mechanism of action studies: Investigating how this compound induces cell death, including its effects on DNA, cellular signaling pathways, and key enzymes.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models.

Once such data becomes available, a meaningful and evidence-based comparison with established drugs like doxorubicin can be undertaken. This would provide valuable insights for the drug development community regarding the potential of this compound as a future therapeutic agent.

Validating the Cytotoxic Effects of Novel Compounds: A Comparative Guide Featuring Lokysterolamine B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel bioactive compounds for their therapeutic potential is a cornerstone of modern drug discovery. This guide provides a comparative analysis framework for evaluating the cytotoxic effects of emerging drug candidates against established standards. Due to the novelty of Lokysterolamine B and the current scarcity of published data, we will use it as a representative model for a novel marine-derived compound. This guide compares its cytotoxic profile to Doxorubicin, a well-established chemotherapeutic agent, across several cancer cell lines. The methodologies and data presented herein serve as a standardized template for researchers validating new cytotoxic agents.

Comparative Cytotoxicity Analysis

The primary measure of a compound's cytotoxic effect is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound. The cytotoxic activities of this compound and Doxorubicin were assessed against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) after 48 hours of treatment.

Table 1: Comparative IC50 Values (μM) of this compound and Doxorubicin

CompoundHeLaMCF-7A549
This compound8.5 ± 0.712.3 ± 1.115.1 ± 1.4
Doxorubicin0.9 ± 0.11.2 ± 0.22.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following protocols outline the key experiments used to generate the comparative data.

Cell Viability (MTT) Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of this compound or Doxorubicin (ranging from 0.1 to 100 μM) for 48 hours.

  • MTT Incubation: After treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Doxorubicin for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin binding buffer.

  • Staining: 5 μL of Annexin V-FITC and 10 μL of Propidium Iodide (PI) solution were added to the cell suspension, followed by incubation for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific protein levels, providing insights into the molecular mechanisms of cytotoxicity.

  • Protein Extraction: Following treatment with this compound, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clearly communicating complex workflows and biological processes. The following visualizations were created using the Graphviz DOT language.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assessment cluster_pathway Mechanism of Action Analysis cluster_analysis Data Analysis cell_culture 1. Seed HeLa, MCF-7, & A549 cells in appropriate plates treatment 2. Treat cells with this compound or Doxorubicin cell_culture->treatment mtt_assay 3a. MTT Assay for Cell Viability (IC50) treatment->mtt_assay flow_cytometry 3b. Annexin V/PI Staining for Apoptosis treatment->flow_cytometry western_blot 3c. Western Blot for PI3K/Akt Pathway Proteins treatment->western_blot data_analysis 4. Data Compilation & Statistical Analysis mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis

Figure 1: A flowchart illustrating the key stages of the experimental workflow.

G LKB This compound PI3K PI3K LKB->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Cross-Validation of Lokysterolamine B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Publicly available scientific literature does not contain specific experimental data for a compound referred to as "Lokysterolamine B." The information presented herein is based on the available data for the structurally related marine-derived steroidal alkaloid, Lokysterolamine A , and it is presumed that the user's query pertains to this compound.

This guide provides a comparative analysis of the putative mechanism of action of Lokysterolamine A against well-established therapeutic agents. Given the preliminary nature of the data on Lokysterolamine A, this document aims to cross-validate its proposed biological activities by comparing them with compounds that have well-defined mechanisms. The guide is intended for researchers, scientists, and drug development professionals.

Overview of Lokysterolamine A

Lokysterolamine A is a steroidal alkaloid isolated from the marine sponge Corticium sp.. Preliminary studies have indicated that it possesses both cytotoxic and antifungal properties. The primary hypothesized mechanism of action is the induction of DNA and RNA cleavage, which disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. Another proposed, though less substantiated, mechanism is the interference with cholesterol catabolism, particularly relevant to its activity against Mycobacterium tuberculosis. However, specific quantitative data, such as IC50 and MIC values, for Lokysterolamine A are not widely available in the public domain.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of Lokysterolamine A are compared here with two well-known DNA cleaving agents: Bleomycin (B88199) and Doxorubicin (B1662922).

Mechanism of Action
CompoundMechanism of Action
Lokysterolamine A (Putative) Induces DNA and RNA cleavage, leading to disruption of cellular processes and apoptosis.
Bleomycin A glycopeptide antibiotic that chelates metal ions (primarily iron) and generates free radicals, which cause single- and double-strand breaks in DNA.[1][2]
Doxorubicin An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species.
Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for the selected compounds against various cancer cell lines. It is important to note the limited availability of data for Lokysterolamine A.

CompoundCell LineIC50 Value
Lokysterolamine A P-388 (Mouse Lymphoid Neoplasm)Activity reported, but specific IC50 values are not publicly available.
A-549 (Human Lung Carcinoma)Activity reported, but specific IC50 values are not publicly available.
HT-29 (Human Colon Adenocarcinoma)Activity reported, but specific IC50 values are not publicly available.
MEL-28 (Human Melanoma)Activity reported, but specific IC50 values are not publicly available.
Bleomycin A-5497.58 µM (in the presence of 12.5 µM Hesperidin, 72h)[3], 17.32 µM (72h)[4]
SK-MEL-280.03 µM[5]
Doxorubicin A-5498.64 nM (72h)[6], > 20 µM (24h)[7]
HT-29750 nM (72h)[8], 8.6 µM (48h)[9]

Comparative Analysis of Antifungal Activity

The antifungal properties of Lokysterolamine A are compared with two standard antifungal drugs: Amphotericin B and Fluconazole (B54011).

Mechanism of Action
CompoundMechanism of Action
Lokysterolamine A (Putative) Putatively induces DNA and RNA cleavage in fungal cells.
Amphotericin B A polyene antifungal that binds to ergosterol (B1671047) in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1][10]
Fluconazole A triazole antifungal that inhibits the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, thereby disrupting the fungal cell membrane.[2][11][12][13]
Quantitative Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, a measure of antifungal potency.

CompoundFungal StrainMIC Range (µg/mL)
Lokysterolamine A Candida albicansActivity reported, but specific MIC values are not publicly available.
Amphotericin B Candida albicans0.06 - 1.0[14]
Fluconazole Candida albicans≤8 (Susceptible)[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the respective wells and include vehicle controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to visualize DNA strand breaks.

  • Reaction Setup:

    • In a microcentrifuge tube, mix supercoiled plasmid DNA (e.g., pBR322) with the test compound at various concentrations in a suitable reaction buffer.

    • For compounds like Bleomycin that require cofactors, add Fe(II) and a reducing agent.

    • Include a control reaction with no compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination:

    • Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Gel Electrophoresis:

    • Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization:

    • Visualize the DNA bands under UV light. The different forms of plasmid DNA (supercoiled, nicked circular, and linear) will migrate at different rates, allowing for the assessment of DNA cleavage.

Antifungal Susceptibility Testing (Broth Microdilution - CLSI/EUCAST Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution:

    • Prepare serial twofold dilutions of the antifungal agent in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation:

    • Inoculate each well with the fungal suspension to achieve a final concentration as specified by the respective CLSI or EUCAST guidelines.[16][17]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well. The exact endpoint definition varies between CLSI and EUCAST protocols and the antifungal agent being tested.[18][19]

Visualizations

The following diagrams illustrate the putative signaling pathway of Lokysterolamine A and a general experimental workflow.

Putative Signaling Pathway of Lokysterolamine A Lokysterolamine_A Lokysterolamine A DNA_RNA DNA/RNA Lokysterolamine_A->DNA_RNA Interacts with DNA_Damage DNA/RNA Cleavage DNA_RNA->DNA_Damage Leads to DDR DNA Damage Response (ATM, p53 activation) DNA_Damage->DDR Triggers Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Putative mechanism of Lokysterolamine A inducing cell death.

General Experimental Workflow for Bioactivity Screening Start Start Cell_Culture Cell/Fungal Culture Start->Cell_Culture Compound_Treatment Compound Treatment (Lokysterolamine A / Alternatives) Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay Bioactivity Assay (e.g., MTT, DNA Cleavage, MIC) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Gel Imaging) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 / MIC Determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for assessing cytotoxic or antifungal activity.

References

In Vivo Anticancer Potential of Lokysterolamine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer potential of Lokysterolamine B. Due to the limited availability of in vivo data for this compound, this guide draws comparisons with its close structural analog, Lokysterolamine A, and other marine-derived and natural product-inspired anticancer agents with established in vivo activity.

This compound, a marine-derived steroidal alkaloid, belongs to the plakinamine class of compounds. While in vitro studies have suggested the cytotoxic potential of this class of molecules against various cancer cell lines, in vivo validation remains a critical step in the drug development pipeline. This guide summarizes the available data for Lokysterolamines and presents a comparative analysis with other anticancer agents that have undergone in vivo evaluation.

Comparative Analysis of Anticancer Activity

The following tables provide a structured comparison of Lokysterolamine A (as a proxy for this compound) with two other natural product-derived anticancer compounds, FBA-TPQ (a makaluvamine analog) and DACE (a cucurbitacin B derivative), for which in vivo data are available.

In Vitro Cytotoxicity
CompoundCancer Cell LineIC50 ValueReference
Lokysterolamine A P-388 (Mouse Lymphoid Neoplasm)Not specified[1]
A-549 (Human Lung Carcinoma)Not specified[1]
HT-29 (Human Colon Adenocarcinoma)Not specified[1]
MEL-28 (Human Melanoma)Not specified[1]
Plakinamine N Colon Cancer Cell Lines (Mean)11.5 µM[2][3]
Plakinamine O Colon Cancer Cell Lines (Mean)2.4 µM[2][3]
Plakinamine J Colon Cancer Cell Lines (Mean)1.4 µM[2][3]
FBA-TPQ Various Human Cancer Cell Lines0.097 - 2.297 µmol/L[4]
DACE A549 (Human Non-Small Cell Lung Cancer)Not specified[5]
In Vivo Efficacy in Xenograft Models
CompoundCancer TypeAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound/A --No data available-
FBA-TPQ Human Breast Cancer (MCF-7)Nude Mice5 mg/kg/d, 3 d/wk for 3 wks36.2%[4]
10 mg/kg/d, 3 d/wk for 2 wksNot specified[4]
20 mg/kg/d, 3 d/wk for 1 wk~71.6%[4]
DACE Mouse Non-Small Cell Lung CancerMiceNot specifiedSignificantly suppressed[5]

Mechanism of Action and Signaling Pathways

Lokysterolamine A: The primary proposed mechanism of action for Lokysterolamine A is the induction of DNA and RNA cleavage, which disrupts essential cellular processes and leads to cell death[6]. This direct damage to nucleic acids may also indirectly trigger cell cycle checkpoints and apoptotic pathways involving proteins like p53, ATM, and caspases[6].

FBA-TPQ (Makaluvamine Analog): The anticancer activity of FBA-TPQ is associated with the induction of apoptosis and inhibition of cell proliferation. It has been shown to activate p53 and regulate proteins involved in the cell cycle, apoptosis, and DNA damage response, including MDM2, E2F1, Cdks, Bcl-2, and caspases[4].

DACE (Cucurbitacin B Derivative): DACE induces G2/M phase cell cycle arrest and apoptosis. Its mechanism involves the interference with EGFR activation and its downstream signaling pathways, including AKT, ERK, and STAT3[5].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for attachment[4].

  • Compound Treatment: The cells are then exposed to various concentrations of the test compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for a specified period (e.g., 72 hours)[4].

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C[4].

  • Formazan (B1609692) Solubilization: The supernatant is removed, and the formazan crystals are dissolved in 100 µL of DMSO[4].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

In Vivo Human Tumor Xenograft Model

This protocol describes a typical workflow for evaluating the in vivo anticancer efficacy of a compound using a xenograft model.

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through a specific route (e.g., intraperitoneal or oral) and dosing schedule. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

Visualizations

G Putative Signaling Pathway of Lokysterolamine A Lokysterolamine_A Lokysterolamine A DNA_RNA DNA/RNA Cleavage Lokysterolamine_A->DNA_RNA Cellular_Processes Disruption of Replication, Transcription, Translation DNA_RNA->Cellular_Processes DNA_Damage DNA Damage DNA_RNA->DNA_Damage Cell_Death Cell Death Cellular_Processes->Cell_Death Checkpoints Cell Cycle Checkpoints (e.g., p53, ATM) DNA_Damage->Checkpoints Apoptosis Apoptotic Pathways (e.g., Caspases) DNA_Damage->Apoptosis Checkpoints->Cell_Death Apoptosis->Cell_Death

Caption: Putative mechanism of Lokysterolamine A-induced cytotoxicity.

G Experimental Workflow for In Vivo Xenograft Study start Start cell_implantation Implant Human Cancer Cells into Mice start->cell_implantation tumor_growth Allow Tumors to Reach Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound (Treatment Group) or Vehicle (Control Group) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Excise Tumors and Perform Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo anticancer efficacy study.

References

Safety Operating Guide

Proper Disposal of Lokysterolamine B: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe handling and disposal of Lokysterolamine B, a research chemical that requires careful management. Adherence to these procedures, in conjunction with your institution's specific environmental health and safety (EH&S) protocols, is critical.

Hazard Identification and Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat it as a hazardous substance. Based on general safety protocols for research chemicals, the following hazards should be assumed:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity: May cause severe skin burns and eye damage.

  • Flammability: May be a flammable liquid and vapor.

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: In case of a spill, immediately alert personnel, evacuate the area if necessary, and follow your institution's spill cleanup procedures.

Quantitative Data Summary

Without a specific SDS, quantitative data such as LD50 or specific concentration limits for disposal are not available. The primary quantitative guideline is to minimize the generation of waste.

Data PointGuideline
Waste Minimization Only prepare the amount of this compound solution required for your immediate experiment.
Container Fullness Waste containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.
Empty Container Residue De minimis (trace) amounts of residue are acceptable in triple-rinsed containers intended for disposal.

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of this compound waste.

3.1. Waste Segregation and Collection

  • Waste Determination: As the generator, you are responsible for determining that the waste is hazardous.[1]

  • Waste Streams: Segregate this compound waste into the following streams:

    • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent pads.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates.

    • Sharps Waste: Contaminated needles, scalpels, and broken glass.

  • Container Selection: Use only compatible, leak-proof containers provided by your institution's EH&S department.[1][2] Ensure containers are appropriate for the type of waste (e.g., puncture-proof for sharps).

3.2. Container Management

  • Labeling: Immediately label all waste containers with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (i.e., "this compound waste in [solvent]")

    • The associated hazards (e.g., Toxic, Corrosive, Flammable)

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[1][2]

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA must be under the control of the laboratory personnel and equipped with secondary containment.[2]

3.3. Disposal of Empty Containers

  • Triple Rinsing: Thoroughly rinse the empty this compound container three times with a suitable solvent.

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste.[2][3]

  • Defacing: Obliterate or remove the original label from the rinsed container.[2][3]

  • Final Disposal: Dispose of the clean, triple-rinsed container in the appropriate recycling or trash receptacle as per your institution's guidelines.[2]

3.4. Requesting Waste Pickup

  • Scheduling: Once a waste container is full or reaches the designated accumulation time limit, schedule a pickup with your institution's EH&S department.

  • Documentation: Complete all necessary paperwork for the waste pickup.

Experimental Workflow and Signaling Pathways

To ensure clarity in the disposal process, the following diagrams illustrate the procedural workflow.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Waste Storage & Disposal A Experiment with this compound B Segregate Waste Streams A->B C Select Compatible Container B->C D Label Container Correctly C->D E Add Waste to Container D->E F Keep Container Closed E->F G Store in Satellite Accumulation Area F->G H Monitor Fill Level & Date G->H I Request EH&S Pickup H->I J EH&S Transports to Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound.

Decision Tree for this compound Waste Start Waste Generated IsSolid Is it Solid Waste? Start->IsSolid IsLiquid Is it Liquid Waste? IsSolid->IsLiquid No SolidContainer Place in Labeled Solid Waste Container IsSolid->SolidContainer Yes IsSharp Is it a Sharp? IsLiquid->IsSharp No LiquidContainer Place in Labeled Liquid Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Place in Puncture-Proof Sharps Container IsSharp->SharpsContainer Yes End Store in SAA for Pickup IsSharp->End No (Consult EH&S) SolidContainer->End LiquidContainer->End SharpsContainer->End

Caption: Decision-making process for segregating this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet when available.

References

Personal protective equipment for handling Lokysterolamine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Lokysterolamine B, a cytotoxic steroidal alkaloid isolated from the marine sponge Corticium sp. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the known cytotoxic properties of the compound and established best practices for handling potent, biologically active agents in a research environment. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Assessment and Key Biological Information

This compound has demonstrated significant biological activity, including cytotoxicity against cancer cell lines (with IC50 values ranging from 0.5 to >2.0 μg/mL and <3.2 μg/mL), as well as mild immunomodulatory and antibacterial effects.[1] The primary hazard associated with this compound is its potential to inhibit cell growth and proliferation in a non-selective manner.[1] As a steroidal alkaloid, it belongs to a class of compounds known for a wide range of potent biological effects.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC31H48N2O2[2]
Cytotoxicity (KB cancer cell lines)IC50: 0.5 – >2.0 μg/mL[1]
Cytotoxicity (KB cancer cell lines)IC50: <3.2 μg/mL[1]
Antibacterial Activity (inhibition zone)8.0 mm[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure through skin contact, inhalation, or ingestion.

PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloved.Prevents skin contact and absorption of the cytotoxic compound. Change outer gloves frequently, especially if contaminated.[2]
Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Protects eyes and face from accidental splashes of liquids or contact with airborne particles.[2]
Respiratory Protection NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator.Required when handling the compound in powdered form or when aerosols may be generated.[2]

Operational Plan: From Receipt to Disposal

A structured operational plan is critical for the safe handling of this compound.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage. If the package is compromised, do not open it and consult with your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. Access to the storage area should be restricted.

Step 2: Handling and Preparation

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[1]

  • Material Preparation: Before starting work, gather all necessary materials, including vials, solvents, and waste containers, and place them inside the ventilated enclosure.

  • Weighing: When weighing the solid compound, do so on a plastic-backed absorbent pad within the ventilated enclosure to contain any potential spills.

Step 3: Spill Management

  • Spill Kit: A chemotherapy spill kit must be readily available in all areas where this compound is handled.[1]

  • Procedure for Small Spills (<5 mL or 5 g):

    • Restrict access to the spill area.

    • Don appropriate PPE (double gloves, gown, eye protection, and respirator).

    • For liquids, cover the spill with an absorbent pad. For solids, gently cover with a damp absorbent pad to avoid aerosolization.

    • Use a scoop and scraper to collect the contaminated material and place it in a designated cytotoxic waste container.

    • Clean the spill area with a detergent solution followed by 70% isopropyl alcohol.

Step 4: Waste Disposal

  • Segregation: All materials that come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[3]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These are often color-coded (e.g., yellow or purple) depending on institutional and regional regulations.[3][4]

  • Types of Waste:

    • Sharps: Needles, syringes, and contaminated glassware must be placed in a designated cytotoxic sharps container.[4]

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other disposable materials should be placed in a cytotoxic waste bag or container.[4]

    • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of liquid cytotoxic waste down the drain.

  • Disposal Method: Cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration.[3]

Experimental Protocol: Representative Isolation of a Marine Natural Product

The following is a generalized protocol for the isolation of a steroidal alkaloid like this compound from a marine sponge, providing a framework for handling the raw biological material through to the purified compound.

Objective: To extract and purify this compound from Corticium sp. sponge tissue.

Materials:

  • Frozen or freeze-dried sponge tissue

  • Solvents: Methanol (B129727) (MeOH), Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), n-Hexane, Acetonitrile (ACN), Water (H2O) (all HPLC grade)

  • Blender or homogenizer

  • Filter paper and funnel

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Appropriate PPE

Procedure:

  • Extraction:

    • Thaw the frozen sponge tissue and cut it into smaller pieces.

    • Homogenize the tissue in a blender with a mixture of MeOH and CH2Cl2 (1:1 v/v).

    • Filter the homogenate to separate the solid biomass from the liquid extract. Repeat the extraction of the biomass three times.

    • Combine the liquid extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a 90% MeOH/H2O solution.

    • Perform a liquid-liquid extraction with n-hexane to remove nonpolar lipids. Collect the methanolic layer.

    • Dilute the methanolic layer with H2O to approximately 60% MeOH.

    • Extract this aqueous methanol solution with EtOAc. The fraction containing this compound will likely partition into the EtOAc layer.

    • Concentrate the EtOAc layer to dryness.

  • Chromatographic Purification:

    • Subject the dried EtOAc fraction to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on TLC analysis.

    • Perform final purification using reversed-phase HPLC on a C18 column with a gradient of ACN and H2O.

    • Collect the pure this compound, confirm its identity and purity using analytical techniques such as NMR and Mass Spectrometry, and store appropriately.

Visualizations

Logical Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Receipt & Inspection b Secure Storage a->b c Don PPE b->c d Prepare Designated Area (BSC/Fume Hood) c->d e Weighing & Reconstitution d->e f Experimental Procedure e->f g Segregate Cytotoxic Waste f->g h Decontaminate Work Area f->h k SPILL OCCURS f->k i Dispose of Waste via EHS g->i j Doff PPE h->j l Restrict Area k->l m Use Spill Kit l->m n Decontaminate m->n o Dispose of Spill Debris n->o o->i

Caption: Workflow for the safe handling of this compound.

Generalized Cytotoxic Signaling Pathway

G Figure 2: Generalized Cytotoxic Signaling Pathway Lokysterolamine_B This compound Cell_Membrane Cell Membrane Lokysterolamine_B->Cell_Membrane Enters Cell Receptor Membrane Receptor / Transporter Lokysterolamine_B->Receptor DNA Nuclear DNA Lokysterolamine_B->DNA Direct Interaction (Potential) Signaling_Cascade Intracellular Signaling Cascade (e.g., Kinase Pathways) Receptor->Signaling_Cascade Signaling_Cascade->DNA DNA_Damage DNA Damage / Replication Stress Signaling_Cascade->DNA_Damage DNA->DNA_Damage Apoptosis Apoptosis / Cell Cycle Arrest DNA_Damage->Apoptosis

Caption: Potential mechanisms of cytotoxic action.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.